(+-)-Sinactine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEHVAXMSWXKRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C5=C(C=C4)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959635 | |
| Record name | 8,9-Dimethoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38853-67-7 | |
| Record name | (±)-Sinactine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38853-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sinactin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038853677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,9-Dimethoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(±)-Sinactine: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-Sinactine is a protoberberine alkaloid that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the isoquinoline alkaloid family, it is found in a variety of plant species, particularly within the genera Corydalis and Stephania. This technical guide provides an in-depth overview of the natural sources of (±)-sinactine and details the methodologies for its extraction, isolation, and purification. The information is compiled from various scientific sources to aid researchers in obtaining this compound for further study and drug development endeavors.
Natural Sources of (±)-Sinactine
(±)-Sinactine has been identified in several plant species, primarily belonging to the Papaveraceae and Menispermaceae families. The table below summarizes the plant species reported to contain (±)-sinactine.
| Plant Species | Family | Plant Part |
| Corydalis hendersonii | Papaveraceae | Whole Plant |
| Corydalis thyrsiflora | Papaveraceae | Whole Plant[1] |
| Corydalis saxicola | Papaveraceae | Whole Plant |
| Corydalis impatiens | Papaveraceae | - |
| Corydalis dasyptera | Papaveraceae | - |
| Corydalis marschalliana | Papaveraceae | - |
| Corydalis cava | Papaveraceae | - |
| Stephania sinica | Menispermaceae | Roots[2] |
| Cocculus pendulus | Menispermaceae | - |
Isolation and Purification of (±)-Sinactine: Experimental Protocols
The isolation of (±)-sinactine from its natural sources typically involves a multi-step process encompassing extraction, acid-base partitioning to isolate the alkaloid fraction, and chromatographic purification. The following sections detail a generalized experimental workflow based on established methods for isolating protoberberine alkaloids from Corydalis and Stephania species.
Extraction of Total Alkaloids
The initial step involves the extraction of all alkaloids from the dried and powdered plant material.
Methodology:
-
Maceration/Reflux Extraction: The dried and powdered plant material (e.g., whole plant of Corydalis species or roots of Stephania sinica) is extracted exhaustively with an organic solvent. Ethanol (70-95%) or methanol are commonly used.[2][3] The extraction can be performed by maceration at room temperature for several days or by heating under reflux for several hours to enhance efficiency.[3]
-
Solvent Evaporation: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
This crucial step separates the basic alkaloids from neutral and acidic compounds present in the crude extract.
Methodology:
-
Acidification: The crude extract is suspended in an acidic aqueous solution (e.g., 1-5% hydrochloric acid or sulfuric acid).[4] This protonates the nitrogen atoms of the alkaloids, forming their water-soluble salts.
-
Removal of Non-Alkaloidal Components: The acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and weakly acidic impurities, which remain in the organic phase.
-
Basification: The aqueous layer containing the protonated alkaloids is then made alkaline by the addition of a base, such as ammonium hydroxide or sodium hydroxide, to a pH of 9-10.[2] This deprotonates the alkaloids, rendering them soluble in organic solvents.
-
Extraction of Free Alkaloids: The basified aqueous solution is repeatedly extracted with an organic solvent like chloroform or dichloromethane. The organic layers containing the free alkaloids are combined.
-
Concentration: The organic solvent is evaporated under reduced pressure to yield the total alkaloid extract.
Chromatographic Purification of (±)-Sinactine
The total alkaloid extract is a complex mixture of various alkaloids. Column chromatography is the primary method used to isolate individual compounds like (±)-sinactine.
Methodology:
-
Column Preparation: A chromatographic column is packed with a stationary phase, typically silica gel or alumina.[2]
-
Sample Loading: The total alkaloid extract is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the column.
-
Elution: The alkaloids are separated by eluting the column with a solvent system of increasing polarity. A common solvent system is a gradient of chloroform and methanol or cyclohexane and ethyl acetate.[2]
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Monitoring: The separation is monitored by thin-layer chromatography (TLC) analysis of the collected fractions. Fractions containing compounds with similar Rf values are pooled.
-
Isolation of (±)-Sinactine: The fractions identified as containing (±)-sinactine are combined and the solvent is evaporated.
-
Further Purification (Optional): If the isolated (±)-sinactine is not of the desired purity, it can be further purified by preparative high-performance liquid chromatography (prep-HPLC) or recrystallization.[5]
Recrystallization for Final Purification
Recrystallization is often employed as a final step to obtain highly pure crystalline (±)-sinactine.
Methodology:
-
Solvent Selection: The impure (±)-sinactine is dissolved in a minimal amount of a hot solvent in which it is highly soluble.
-
Cooling: The solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of (±)-sinactine decreases, leading to the formation of crystals.
-
Filtration: The purified crystals are collected by filtration.
-
Drying: The crystals are washed with a small amount of cold solvent and then dried to remove any residual solvent.
Quantitative Data
Quantitative data on the yield and purity of (±)-sinactine from its natural sources is not extensively reported in the literature. The concentration of individual alkaloids can vary significantly depending on the plant species, geographical location, and time of harvest. However, studies on related alkaloids from Corydalis species provide some insight into potential yields. For instance, a study on Corydalis yanhusuo reported the total alkaloid content to be over 50% of the purified extract, with individual major alkaloids present at concentrations ranging from approximately 2% to 14%.[3]
| Parameter | Corydalis yanhusuo (Total Alkaloids)[3] |
| Total Alkaloid Content in Purified Extract | > 50% |
| (+)-Corydaline | 3.55% |
| Tetrahydropalmatine | 3.13% |
| Coptisine | 2.79% |
| Palmatine hydrochloride | 2.24% |
| Dehydrocorydaline | 13.11% |
| (R)-(+)-Corypalmine | 2.37% |
| Protopine | 2.71% |
| Glaucine | 14.03% |
Note: This table shows the content of major alkaloids in a purified extract of Corydalis yanhusuo and is provided for illustrative purposes, as specific quantitative data for (±)-sinactine is limited.
Visualizations
The following diagrams illustrate the key workflows for the isolation and purification of (±)-sinactine.
References
- 1. [Isoquinoline alkaloids from Corydalis thyrsiflora prain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total alkaloids extraction of corydalis, its preparation method, medicine composition containing the total alkaloids extraction and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Total Synthesis of (±)-Sinactine
Disclaimer: As of the current date, the natural biosynthetic pathway of (±)-sinactine has not been elucidated in published scientific literature. This guide details the chemical total synthesis of sinactine, providing a comprehensive overview for researchers, scientists, and drug development professionals. The methodologies presented are based on established synthetic organic chemistry principles.
The asymmetric total synthesis of (-)-sinactine, a tetrahydroprotoberberine alkaloid, has been achieved in a concise three-step process.[1][2][3] This approach utilizes a Pictet-Spengler reaction/Friedel-Crafts hydroxyalkylation/dehydration cascade followed by a final-step iridium-catalyzed enantioselective hydrogenation to establish the key stereocenter.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the total synthesis of (-)-sinactine.
| Step | Reaction | Starting Materials | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Secondary Amine Hydrochloride Synthesis | Disubstituted Phenylethylamine | Secondary Amine Hydrochloride | High | N/A |
| 2 | Cascade Cyclization | Secondary Amine Hydrochloride, Disubstituted Benzaldehyde | Dihydroprotoberberine Intermediate | 85 | N/A |
| 3 | Asymmetric Hydrogenation | Dihydroprotoberberine Intermediate | (-)-Sinactine | 94 | 98 |
Experimental Protocols
Step 2: Cascade Cyclization via Pictet-Spengler Reaction/Friedel-Crafts Hydroxyalkylation/Dehydration
This key step involves the construction of the core tetracyclic structure of sinactine.[1]
-
Reaction Setup: A mixture of the secondary amine hydrochloride and a disubstituted benzaldehyde is prepared in a suitable solvent.
-
Catalyst: The reaction is catalyzed by an acid.
-
Procedure: The reaction mixture is heated to allow for the sequential Pictet-Spengler reaction, Friedel-Crafts hydroxyalkylation, and dehydration to proceed, forming the dihydroprotoberberine core structure.[1]
-
Workup and Purification: The reaction mixture is cooled, quenched, and the crude product is extracted. The organic layers are combined, dried, and concentrated. The resulting residue is purified by column chromatography to yield the dihydroprotoberberine intermediate.
Step 3: Iridium-Catalyzed Enantioselective Hydrogenation
This final step introduces the chirality at the C-14 position of the tetrahydroprotoberberine alkaloid.[1][2]
-
Catalyst Preparation: An iridium catalyst is generated in situ from a commercially available iridium precursor and a chiral ligand.
-
Reaction Conditions: The dihydroprotoberberine intermediate is dissolved in a solvent mixture (e.g., toluene/acetic acid) in a high-pressure autoclave. The iridium catalyst is added, and the vessel is charged with hydrogen gas to a high pressure (e.g., 80 atm).[4]
-
Procedure: The reaction is stirred at room temperature for an extended period (e.g., 3 days) until completion.[4]
-
Workup and Purification: The autoclave is carefully depressurized, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the final product, (-)-sinactine.
Visualizations
Caption: Total Synthesis Workflow for (-)-Sinactine.
References
(±)-Sinactine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-Sinactine, also known as (±)-Tetrahydroepiberberine, is a naturally occurring protoberberine alkaloid found in various plant species. As a member of the isoquinoline alkaloid family, it has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological activities of (±)-Sinactine, with a focus on its potential as an antifungal and antiviral agent.
Chemical Structure and Physicochemical Properties
(±)-Sinactine is a tetracyclic isoquinoline alkaloid with the chemical formula C₂₀H₂₁NO₄[1]. Its structure features a fused ring system with methoxy and methylenedioxy functional groups.
Table 1: Physicochemical Properties of (±)-Sinactine
| Property | Value | Reference |
| IUPAC Name | 6,6a,11,14-tetrahydro-8,9-dimethoxy-12H-benzo[a]-1,3-benzodioxolo[4,5-g]quinolizine | [2] |
| Synonyms | (±)-Tetrahydroepiberberine, Sinactine | [2][3] |
| CAS Number | 38853-67-7 | [1] |
| Molecular Formula | C₂₀H₂₁NO₄ | [1] |
| Molecular Weight | 339.39 g/mol | [3] |
| Appearance | Light brown to brown crystalline solid | [3] |
| Melting Point | 175°C (recrystallized from ethanol) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][3] |
| SMILES | COC1=C(OC)C=C2C(C3N(CC2)CC4=CC=C5OCOC5=C43)=C1 | [2] |
| InChI Key | UWEHVAXMSWXKRW-UHFFFAOYSA-N | [2] |
Experimental Protocols
Total Synthesis of (-)-Sinactine
A concise asymmetric total synthesis of the (-)-enantiomer of Sinactine has been reported by Li, W., et al. (2021). The synthesis involves a three-step process starting from commercially available materials.
Experimental Workflow for the Total Synthesis of (-)-Sinactine
Caption: Workflow for the total synthesis of (-)-Sinactine.
Detailed Protocol:
The detailed experimental procedures, including reaction conditions, purification methods, and characterization data (NMR, HRMS), are available in the supporting information of the publication by Li, W., et al. in the Journal of Organic Chemistry, 2021, 86(12), 8143–8153[4][5]. The general steps are outlined below:
-
Synthesis of the Secondary Amine Hydrochloride: This step is achieved through a continuous flow reaction of a disubstituted phenylethylamine and a disubstituted benzaldehyde[4][5].
-
Construction of the Dihydroprotoberberine Core: The secondary amine hydrochloride undergoes a Pictet-Spengler reaction, followed by a Friedel-Crafts hydroxyalkylation and a dehydration cascade to form the tetracyclic dihydroprotoberberine core[4][5].
-
Enantioselective Hydrogenation: The final step involves an Iridium-catalyzed enantioselective hydrogenation to introduce the desired stereochemistry at the C-14 position, yielding (-)-Sinactine[4][5].
Biological Activities and Mechanism of Action
(±)-Sinactine, as a tetrahydroprotoberberine alkaloid, exhibits a range of biological activities, with its antifungal and antiviral properties being of particular interest.
Antifungal Activity
(±)-Sinactine has demonstrated activity against the fungal pathogen Candida albicans.
Table 2: Antifungal Activity of (±)-Sinactine
| Fungal Strain | Activity | Value | Reference |
| Candida albicans | Minimum Inhibitory Concentration (MIC) | 8 µg/mL | [2] |
The proposed mechanism of antifungal action for related protoberberine alkaloids, such as berberine, involves the disruption of the fungal cell membrane and the inhibition of ergosterol biosynthesis[6]. Furthermore, studies on berberine have indicated that its antifungal effects can be mediated through the modulation of the High-Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) signaling pathway[7].
Antiviral Activity
(±)-Sinactine has shown inhibitory effects against the Parainfluenza-3 (PI-3) virus.
Table 3: Antiviral Activity of (±)-Sinactine
| Virus | Assay | Result | Concentration | Reference |
| Parainfluenza-3 (PI-3) Virus | Cytopathogenic Effect Inhibition | Inhibits viral effect in Vero cells | 16 µg/mL | [2] |
The antiviral mechanism of action for protoberberine alkaloids is believed to be multifactorial. Studies on the related compound berberine suggest that it can interfere with viral replication by modulating host cell signaling pathways, including the MEK-ERK and NF-κB pathways, which are often exploited by viruses for their propagation[8]. Berberine has also been shown to suppress the virus-induced inflammatory response by inhibiting the TLR7 signaling pathway[9].
Proposed Signaling Pathway Modulation
Based on the known mechanisms of the structurally related and well-studied alkaloid berberine, a proposed signaling pathway for the antifungal and antiviral effects of (±)-Sinactine is presented below. It is hypothesized that (±)-Sinactine may similarly modulate the MAPK and NF-κB signaling pathways to exert its biological effects.
Proposed Signaling Pathway for the Bioactivity of (±)-Sinactine
Caption: Proposed mechanism of action of (±)-Sinactine.
Conclusion
(±)-Sinactine is a promising natural product with demonstrated antifungal and antiviral activities. Its chemical structure is well-characterized, and a synthetic route for its enantioselective production has been established. While the precise molecular mechanisms of (±)-Sinactine are still under investigation, the known activities of related protoberberine alkaloids provide a strong foundation for future research. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in preclinical and clinical settings. The data presented in this guide offer a valuable resource for researchers and drug development professionals interested in the further exploration of this compelling natural compound.
References
- 1. echemi.com [echemi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Tetrahydroepiberberine, Sinactine | 38853-67-7 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of (-)-Canadine, (-)-Rotundine, (-)-Sinactine, and (-)-Xylopinine Using a Last-Step Enantioselective Ir-Catalyzed Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antifungal activity and potential mechanism of berberine hydrochloride against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral activity of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-influenza activity of berberine improves prognosis by reducing viral replication in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of (±)-Sinactine: A Technical Guide for Researchers
Introduction: (±)-Sinactine is a racemic tetrahydroprotoberberine (THPB) alkaloid. While direct pharmacological data on (±)-Sinactine is limited in publicly accessible literature, its chemical classification as a THPB allows for a comprehensive inferred pharmacological profile based on the well-characterized activities of this structural class. THPB alkaloids are known to exhibit a wide range of effects on the central nervous system, primarily through interactions with dopaminergic, adrenergic, and serotonergic pathways. This guide provides an in-depth overview of the anticipated pharmacological properties of (±)-Sinactine, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.
Core Pharmacological Profile (Inferred)
Based on the pharmacology of structurally related THPB alkaloids such as l-tetrahydropalmatine (l-THP), stepholidine, and canadine, (±)-Sinactine is predicted to be a modulator of several key neurotransmitter systems. The primary targets are expected to be dopamine and adrenergic receptors, with potential interactions at serotonin and sigma receptors.
Receptor Binding Affinity
The tetracyclic framework of THPBs is advantageous for affinity at dopamine and σ receptors. It is anticipated that (±)-Sinactine will display affinity for D1 and D2 dopamine receptors, likely acting as an antagonist, particularly at the D2 receptor[1]. Many THPBs also exhibit potent antagonism at α1-adrenoceptors[2]. The binding affinity of l-tetrahydropalmatine, a closely related compound, for various receptors provides a strong indication of the likely targets for (±)-Sinactine.
Table 1: Inferred Receptor Binding Profile of (±)-Sinactine based on l-tetrahydropalmatine Data
| Receptor Target | Predicted Affinity (Ki) | Predicted Activity | Reference Compound Data (l-THP) |
| Dopamine D1 | Moderate to High | Antagonist | Ki ≈ 124 nM[3] |
| Dopamine D2 | Moderate to High | Antagonist | Ki ≈ 388 nM[3] |
| Dopamine D3 | Low to Moderate | Antagonist | Low affinity[4] |
| α1-Adrenergic | High | Antagonist | pKi ≈ 5.54[2] |
| α2-Adrenergic | Moderate | Antagonist | Significant binding[5] |
| Serotonin 5-HT1A | Moderate | Modulator | Ki ≈ 340 nM[3] |
Functional Activity
The functional consequences of receptor binding are critical to understanding the pharmacological profile. For THPBs, this often translates to the modulation of second messenger systems and downstream signaling cascades.
-
Dopamine D2 Receptor Antagonism: As a likely D2 antagonist, (±)-Sinactine is expected to inhibit the reduction of cyclic AMP (cAMP) levels typically induced by D2 receptor agonists. This can be quantified using functional assays such as GTPγS binding and cAMP accumulation assays. Several THPB analogs have shown potent antagonistic activity at D2 receptors[6].
-
α1-Adrenoceptor Antagonism: Antagonism at α1-adrenoceptors would lead to the inhibition of phospholipase C activation and subsequent downstream signaling, such as inositol phosphate production and calcium mobilization. Racemic govadine and THP have been shown to be selective α1-adrenoceptor antagonists in vascular smooth muscle[7].
Potential Therapeutic Applications
The inferred pharmacological profile of (±)-Sinactine suggests several potential therapeutic applications, mirroring those of other well-studied THPB alkaloids.
Table 2: Potential Therapeutic Indications for (±)-Sinactine
| Therapeutic Area | Rationale | Supporting Evidence from Related Compounds |
| Analgesia | Modulation of dopaminergic and adrenergic pathways involved in pain perception. | l-THP is used as an analgesic.[7] |
| Sedation | Antagonism of central dopamine D2 receptors. | l-THP is used for its sedative and hypnotic properties.[4] |
| Anti-Addiction | Blockade of dopamine receptors in the brain's reward pathways. | l-THP shows potential in treating addiction to cocaine and opiates.[3] |
| Neuroprotection | Antioxidant properties and modulation of neuroinflammatory pathways. | Canadine has demonstrated antioxidant activity. |
Signaling Pathways and Experimental Workflows
To facilitate further research into the pharmacological profile of (±)-Sinactine, the following diagrams illustrate the key signaling pathways it is likely to modulate and the experimental workflows for its characterization.
Caption: Inferred signaling pathway for (±)-Sinactine at the Dopamine D2 receptor.
Caption: Proposed experimental workflow for characterizing (±)-Sinactine.
Detailed Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of (±)-Sinactine for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Spiperone (a D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Glass fiber filters (GF/B).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-D2 cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.
-
Binding Reaction: In a 96-well plate, combine membrane homogenate (20-40 µg protein), a fixed concentration of [3H]-Spiperone (e.g., 0.2 nM), and varying concentrations of (±)-Sinactine (e.g., 0.1 nM to 10 µM) in assay buffer.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of (±)-Sinactine that inhibits 50% of specific [3H]-Spiperone binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay for Functional D2 Receptor Antagonism
Objective: To assess the functional antagonist activity of (±)-Sinactine at the dopamine D2 receptor by measuring G-protein activation.
Materials:
-
Membranes from cells expressing the dopamine D2 receptor.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (10 µM).
-
[35S]GTPγS (0.1 nM).
-
Dopamine (D2 receptor agonist).
-
Non-specific binding control: unlabeled GTPγS (10 µM).
Procedure:
-
Reaction Setup: In a 96-well plate, pre-incubate membranes (10-20 µg protein) with varying concentrations of (±)-Sinactine for 15 minutes at 30°C in the assay buffer containing GDP.
-
Agonist Stimulation: Add a fixed concentration of dopamine (e.g., EC80) to the wells and incubate for another 15 minutes.
-
GTPγS Binding: Initiate the binding reaction by adding [35S]GTPγS and incubate for 60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of dopamine-stimulated [35S]GTPγS binding against the concentration of (±)-Sinactine to determine the IC50 value.
In Vivo Hot Plate Test for Analgesic Activity
Objective: To evaluate the potential central analgesic effects of (±)-Sinactine in a rodent model.
Materials:
-
Male Swiss Webster mice (20-25 g).
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
(±)-Sinactine dissolved in a suitable vehicle (e.g., saline with 1% Tween 80).
-
Positive control: Morphine (10 mg/kg, i.p.).
-
Vehicle control.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer (±)-Sinactine (at various doses, e.g., 5, 10, 20 mg/kg, i.p.), morphine, or vehicle to different groups of mice.
-
Post-Treatment Latency: Measure the reaction latency on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies for each group. A significant increase in latency compared to the vehicle group indicates an analgesic effect.
Conclusion
While direct experimental data on (±)-Sinactine is currently sparse, its classification as a tetrahydroprotoberberine alkaloid provides a strong foundation for predicting its pharmacological profile. It is anticipated to be a modulator of dopamine and adrenergic receptors, with potential applications as an analgesic, sedative, and anti-addictive agent. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for the systematic characterization of (±)-Sinactine, which will be crucial for validating its therapeutic potential and elucidating its precise mechanisms of action. Further research is warranted to isolate or synthesize and pharmacologically evaluate (±)-Sinactine to confirm these inferred properties.
References
- 1. Recent development in studies of tetrahydroprotoberberines: mechanism in antinociception and drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 4. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of tetrahydroprotoberberines on dopamine D2 receptors in ventral tegmental area of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic Alkaloids Derived From Traditional Chinese Medicine in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
(±)-Sinactine: A Technical Guide to its Biological Activity Screening
Disclaimer: Direct biological activity data for (±)-Sinactine is limited in publicly available scientific literature. This guide leverages the extensive research conducted on Sinomenine , a structurally similar morphinan alkaloid, as a predictive model for the potential biological activities of (±)-Sinactine. The experimental protocols and data presented herein are based on studies of sinomenine and should be adapted and validated specifically for (±)-Sinactine in a laboratory setting.
Introduction
(±)-Sinactine is a morphinan alkaloid with a chemical structure that suggests a wide range of potential pharmacological activities. Its close structural analog, sinomenine, has been extensively studied and shown to possess significant anti-inflammatory, anti-tumor, neuroprotective, and immunosuppressive properties.[1][2][3][4] This technical guide provides a comprehensive overview of the potential biological activities of (±)-Sinactine, based on the known effects of sinomenine. It details experimental protocols for activity screening and presents quantitative data and signaling pathway diagrams to support further research and drug development efforts.
Anti-tumor Activity
Sinomenine has demonstrated potent cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, liver, and prostate.[1][3][4] The anti-tumor activity is often mediated through the induction of apoptosis and cell cycle arrest, involving key signaling pathways such as PI3K/Akt/mTOR, NF-κB, MAPK, and JAK/STAT.[1][3][4]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of sinomenine and its derivatives against various cancer cell lines. This data provides a baseline for assessing the potential anti-tumor efficacy of (±)-Sinactine.
| Compound/Derivative | Cell Line | Cancer Type | IC50 Value | Reference |
| Sinomenine | PC-3 | Prostate Cancer | ~121.4 nM | [1][4][5] |
| Sinomenine | DU-145 | Prostate Cancer | ~121.4 nM | [1][4][5] |
| Sinomenine Hydrochloride | MDA-MB-231 | Breast Cancer | 1.33 mM | [4] |
| Sinomenine Hydrochloride | MCF-7 | Breast Cancer | 1.51 mM | [4] |
| Sinomenine | NCI-H460 | Lung Cancer | 607.1 μM | [3] |
| Sinomenine Hydrochloride | H1819 | Lung Cancer | 50 μM | [3] |
| Sinomenine Hydrochloride | H1975 | Lung Cancer | 200 μM | [3] |
| Sinomenine | SW1116 | Colon Carcinoma | 11.75 mM (24h), 9.85 mM (48h), 7.91 mM (72h) | [6] |
| Sinomenine | HGC-27 | Gastric Cancer | 372.60 μM | [7] |
| Sinomenine | SGC-7901 | Gastric Cancer | 284.40 μM | [7] |
| Sinomenine | BGC-803 | Gastric Cancer | 279.70 μM | [7] |
| Sinomenine Derivative 6e | MCF-7 | Breast Cancer | 14.86 μM | [8] |
| Sinomenine Derivative 6e | Hela | Cervical Cancer | 13.28 μM | [8] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the determination of the IC50 value of a test compound against adherent cancer cells.
Materials:
-
Test compound ((±)-Sinactine)
-
Adherent cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1,000-10,000 cells/well in 100 μL of complete medium and incubate overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 μL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 μL of MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Anti-tumor Activity
Sinomenine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[1][9][10] Inhibition of this pathway can lead to apoptosis and autophagy in cancer cells.[9]
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Immunosuppressive and anti-inflammatory activities of sinomenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sinomenine, a COX-2 inhibitor, induces cell cycle arrest and inhibits growth of human colon carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sinomenine sensitizes human gastric cancer cells to cisplatin through negative regulation of PI3K/AKT/Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Biological Evaluation and Silico Prediction of Novel Sinomenine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sinomenine inhibits the growth of melanoma by enhancement of autophagy via PI3K/AKT/mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
An In-depth Technical Guide to the Discovery and History of (±)-Sinactine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(±)-Sinactine is a naturally occurring tetrahydroprotoberberine (THPB) alkaloid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to (±)-Sinactine. It details its natural sources, chemical synthesis, physicochemical properties, and putative pharmacological targets. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating available data, outlining experimental methodologies, and visualizing key pathways to facilitate further investigation into the therapeutic potential of this compound.
Discovery and History
(±)-Sinactine, a member of the isoquinoline alkaloid family, was first identified as a natural product isolated from various species of the Corydalis genus (Papaveraceae family). Plants of this genus have a long history of use in traditional medicine, which has spurred phytochemical investigations leading to the discovery of numerous alkaloids, including Sinactine.
Initial reports of Sinactine emerged from studies on the alkaloidal content of Corydalis species. For instance, research on Corydalis meifolia and Corydalis marschalliana documented the presence of (±)-Sinactine among other tetrahydroprotoberberines.[1][2] These early studies were crucial in establishing the natural origin of Sinactine and laid the groundwork for its chemical characterization and synthesis. The isolation of (+)-Sinactine from Corydalis meifolia was reported in the early 1980s, contributing to the growing library of known THPB alkaloids.[1]
Physicochemical and Spectroscopic Data
(±)-Sinactine, also known as Tetrahydroepiberberine, possesses the chemical formula C₂₀H₂₁NO₄.[3][4] Below is a summary of its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁NO₄ | [3][4] |
| Molecular Weight | 339.39 g/mol | [3][4] |
| CAS Number | 38853-67-7 | [3] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Table 2: Spectroscopic Data for (-)-Sinactine
| Spectroscopy Type | Key Data Points |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.75 (s, 1H), 6.61 (s, 1H), 6.58 (s, 1H), 5.91 (d, J = 1.2 Hz, 1H), 5.90 (d, J = 1.2 Hz, 1H), 4.19 (d, J = 15.6 Hz, 1H), 3.85 (s, 3H), 3.84 (s, 3H), 3.55 (d, J = 15.6 Hz, 1H), 3.20-3.11 (m, 1H), 3.05-2.97 (m, 1H), 2.75-2.60 (m, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 146.5, 146.0, 145.8, 145.4, 128.8, 127.3, 122.9, 111.4, 108.3, 108.2, 100.9, 59.9, 56.1, 51.9, 47.7, 29.2 |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₀H₂₂NO₄⁺ [M+H]⁺: 340.1543, Found: 340.1549 |
Note: The data presented is for the (-)-enantiomer and is expected to be identical for the racemic mixture.
Experimental Protocols
Isolation from Natural Sources
The following is a general protocol for the isolation of (±)-Sinactine from Corydalis species, based on common alkaloid extraction techniques.
Protocol 3.1: Alkaloid Extraction and Isolation
-
Plant Material Preparation: Dried and powdered aerial parts of the Corydalis plant are macerated with methanol at room temperature for an extended period (e.g., 72 hours).
-
Extraction: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in a weak acidic solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds.
-
Alkaloid Precipitation: The acidic aqueous layer is basified with a strong base (e.g., ammonium hydroxide) to a pH of approximately 9-10 to precipitate the crude alkaloids.
-
Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).
-
Purification: Fractions containing compounds with similar TLC profiles to a Sinactine standard are collected and further purified by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield pure (±)-Sinactine.
Total Synthesis
The total synthesis of (-)-Sinactine has been achieved, and a similar pathway can be utilized for the racemic mixture. The following is a summary of a reported synthetic route.[5]
Protocol 3.2: Total Synthesis of (-)-Sinactine
-
Starting Materials: Commercially available disubstituted phenylethylamine and disubstituted benzaldehyde are used as the initial building blocks.[5]
-
Formation of Secondary Amine Hydrochloride: An efficient and sustainable synthesis of the secondary amine hydrochloride is achieved via a fully continuous flow process.[5]
-
Construction of the Dihydroprotoberberine Core: A Pictet-Spengler reaction followed by a Friedel-Crafts hydroxyalkylation/dehydration cascade is employed to construct the tetracyclic dihydroprotoberberine core structure.[5]
-
Enantioselective Hydrogenation: In the final step for the chiral synthesis, an Iridium-catalyzed enantioselective hydrogenation is used to introduce the desired stereochemistry at the C-14 position, yielding (-)-Sinactine.[5] For the racemic mixture, a non-chiral hydrogenation catalyst would be used.
Dopamine and Sigma Receptor Binding Assays
The following are generalized protocols for determining the binding affinity of (±)-Sinactine to dopamine and sigma receptors.
Protocol 3.3: Dopamine D₂ Receptor Binding Assay
-
Membrane Preparation: Rat striatal tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled dopamine D₂ receptor ligand (e.g., [³H]spiperone or [³H]raclopride) and varying concentrations of (±)-Sinactine.
-
Incubation and Termination: The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled D₂ receptor antagonist (e.g., haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of (±)-Sinactine is determined by analyzing the competition binding data using non-linear regression analysis.
Protocol 3.4: Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Assays
-
Membrane Preparation: Guinea pig brain membranes (for σ₁) or rat liver membranes (for σ₂) are prepared by homogenization and centrifugation.
-
Binding Reaction: For σ₁ receptor binding, membranes are incubated with a σ₁-selective radioligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of (±)-Sinactine. For σ₂ receptor binding, a non-selective radioligand like [³H]DTG is used in the presence of a masking agent (e.g., (+)-pentazocine) to block the σ₁ sites.
-
Incubation and Termination: The assays are incubated to equilibrium and terminated by rapid filtration.
-
Quantification and Data Analysis: Radioactivity is quantified, and non-specific binding is determined using a high concentration of an unlabeled sigma ligand (e.g., haloperidol). Ki values are calculated from the competition binding curves.
Signaling Pathways and Mechanism of Action
While specific studies on the signaling pathways directly modulated by (±)-Sinactine are limited, its classification as a tetrahydroprotoberberine alkaloid provides strong indications of its likely mechanism of action. THPBs are known to interact with central nervous system receptors, primarily dopamine and sigma receptors.
Dopamine Receptor Pathway: THPBs often exhibit a mixed pharmacology at dopamine receptors, acting as antagonists at D₂-like receptors and as agonists or partial agonists at D₁-like receptors. This dual action can modulate dopaminergic neurotransmission, which is critical in regulating motor control, motivation, and reward.
Sigma Receptor Pathway: Sigma receptors, particularly the σ₁ and σ₂ subtypes, are intracellular chaperones involved in cellular stress responses, ion channel modulation, and cell survival. Ligands for sigma receptors can influence a variety of downstream signaling cascades, including those involved in neuroprotection and cancer cell proliferation.
Visualizations
Caption: Total Synthesis Workflow for (±)-Sinactine.
References
- 1. The alkaloids of Corydalis meifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaloids from Corydalis marschalliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydroepiberberine, Sinactine | 38853-67-7 [chemicalbook.com]
- 4. (+-)-Sinactine | C20H21NO4 | CID 5321317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Total Synthesis of (-)-Canadine, (-)-Rotundine, (-)-Sinactine, and (-)-Xylopinine Using a Last-Step Enantioselective Ir-Catalyzed Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
(±)-Sinactine Analogues and Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
(±)-Sinactine, a tetrahydroprotoberberine alkaloid, presents a compelling scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of (±)-Sinactine analogues and derivatives. Drawing upon research on structurally related protoberberine and tetrahydroprotoberberine alkaloids, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising class of compounds. The guide details synthetic methodologies, summarizes quantitative biological activity data, and visualizes key signaling pathways potentially modulated by these compounds, offering a roadmap for future research and development in this area.
Introduction
Isoquinoline alkaloids are a diverse and abundant class of natural products that have historically been a rich source of therapeutic agents.[1] Within this class, the tetrahydroprotoberberine alkaloids, characterized by a tetracyclic ring system, have garnered significant attention for their wide range of pharmacological activities. (±)-Sinactine is a member of this family, and its structural core offers a versatile platform for synthetic modification to generate novel analogues and derivatives with potentially enhanced or novel biological activities.
While direct and extensive research on a wide array of (±)-Sinactine analogues is not yet broadly published, a substantial body of work on closely related compounds, such as berberine, palmatine, and tetrahydropalmatine, provides valuable insights into the structure-activity relationships (SAR) and potential therapeutic applications of this scaffold. This guide synthesizes this information to provide a predictive framework for the rational design and investigation of novel (±)-Sinactine derivatives.
Synthetic Methodologies
The synthesis of the tetrahydroprotoberberine core, and by extension, (±)-Sinactine analogues, can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution patterns on the aromatic rings and the stereochemical outcome at the chiral centers.
Key Synthetic Strategies
A concise asymmetric total synthesis of (-)-Sinactine has been accomplished in three steps, providing a foundational method for generating enantiomerically pure analogues.[2] The general strategies applicable to the synthesis of protoberberine and tetrahydroprotoberberine alkaloids, which can be adapted for (±)-Sinactine analogues, include:
-
Pictet-Spengler Reaction: This is a cornerstone reaction in the synthesis of tetrahydroisoquinolines, which are key intermediates for building the tetracyclic core of Sinactine. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.[3][4][5]
-
Bischler-Napieralski Reaction: This method is used to form the dihydroisoquinoline ring system, another crucial intermediate. It involves the cyclization of a β-phenylethylamide using a dehydrating agent.
-
Palladium-Catalyzed Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, offer efficient ways to introduce a variety of substituents onto the aromatic rings of the Sinactine core, allowing for the exploration of a wide chemical space.
-
C-H Functionalization: Direct functionalization of C-H bonds is an increasingly popular and efficient strategy for modifying complex molecules like alkaloids, enabling the introduction of functional groups at positions that are difficult to access through traditional methods.
Experimental Protocol: Pictet-Spengler Reaction for Tetrahydro-β-Carboline Synthesis (A Model System)
The following is a general protocol for the Pictet-Spengler reaction, which can be adapted for the synthesis of tetrahydroisoquinoline intermediates relevant to (±)-Sinactine analogues. This protocol is based on the synthesis of tetrahydro-β-carbolines.[4]
Materials:
-
Tryptamine derivative (1 equivalent)
-
Aldehyde or ketone (1-1.2 equivalents)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as solvent and catalyst
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of the tryptamine derivative in HFIP, add the aldehyde or ketone.
-
Reflux the reaction mixture for the appropriate time (typically a few hours to 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the HFIP under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired tetrahydro-β-carboline product.
Biological Activities and Structure-Activity Relationships (SAR)
The biological activities of tetrahydroprotoberberine alkaloids are diverse and significantly influenced by the substitution patterns on the aromatic rings and at the C-13 position. Studies on berberine and palmatine analogues provide a strong foundation for predicting the potential activities of (±)-Sinactine derivatives.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of berberine and its derivatives against various cancer cell lines.[1][2][6][7] Modifications at the 9-O-position and the C-13 position of the berberine scaffold have been shown to significantly enhance cytotoxic activity.[6][7]
Table 1: Anticancer Activity of 9-O-Substituted Berberine Derivatives against HL-60 and HeLa Cell Lines [2][6]
| Compound | R Group at 9-O-position | HL-60 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| Berberine | - | >200 | >200 |
| 3 | -(CH₂)₃Br | 0.7 | 36.0 |
| 4 | Ciprofloxacin moiety | 16.7 | >200 |
Table 2: Anticancer Activity of 13-Alkyl Berberine and Palmatine Analogues [7]
| Compound | Parent Alkaloid | R Group at C-13 | SMMC7721 IC₅₀ (µM) | 7701QGY IC₅₀ (µM) |
| Berberine | - | H | >50 | >50 |
| Palmatine | - | H | >50 | >50 |
| 4a | Berberine | n-Hexyl | 1.84 ± 0.16 | 0.52 ± 0.08 |
| 4b | Berberine | n-Octyl | 1.12 ± 0.11 | 0.31 ± 0.04 |
| 4c | Palmatine | n-Hexyl | 0.03 ± 0.01 | 0.05 ± 0.01 |
| 4d | Palmatine | n-Octyl | 0.02 ± 0.01 | 0.04 ± 0.01 |
The data suggests that increasing the lipophilicity at the C-13 position with alkyl chains significantly enhances the anticancer activity.
Antimicrobial Activity
Berberine is well-known for its antimicrobial properties. Derivatives with substitutions at the C-13 position have shown potent activity against a range of bacteria, including resistant strains.[8][9]
Table 3: Antimicrobial Activity (MIC, µM) of 13-Substituted Berberine Derivatives [8]
| Compound | R Group at C-13 | S. aureus | B. cereus | C. albicans |
| Berberine | H | >100 | >100 | >100 |
| Derivative 1 | -(CH₂)₂-Ph | 6.25 | 3.12 | 6.25 |
| Derivative 2 | -(CH₂)₃-Ph | 3.12 | 3.12 | 3.12 |
These findings indicate that the introduction of lipophilic aromatic moieties at the C-13 position can confer significant antimicrobial activity.
Potential Signaling Pathways
The pharmacological effects of tetrahydroprotoberberine alkaloids are often mediated through their interaction with various cellular signaling pathways. Research on tetrahydropalmatine (THP), a close structural analogue of sinactine, has implicated several key pathways in its mechanism of action.[10][11][12] These pathways represent promising areas of investigation for understanding the biological effects of (±)-Sinactine analogues.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immune responses, and cell survival.[13][14] Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. THP has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10]
Caption: Potential inhibition of the NF-κB signaling pathway by (±)-Sinactine analogues.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[15][16][17][18] Aberrant MAPK signaling is a hallmark of many cancers. THP has been shown to promote myoblast differentiation through the activation of p38MAPK.[11]
Caption: Potential modulation of the MAPK signaling pathway by (±)-Sinactine analogues.
Conclusion and Future Directions
The structural core of (±)-Sinactine represents a promising starting point for the development of novel therapeutics. While direct research on a broad range of its analogues is in its early stages, the wealth of data on related tetrahydroprotoberberine alkaloids, particularly berberine, palmatine, and tetrahydropalmatine, provides a strong rationale for its further investigation.
Future research should focus on the systematic synthesis of (±)-Sinactine analogues with diverse substitution patterns on the aromatic rings and at the C-13 position. High-throughput screening of these compounds against a panel of cancer cell lines and microbial strains will be crucial for identifying lead candidates. Subsequent mechanistic studies should then aim to elucidate the specific molecular targets and signaling pathways modulated by the most active compounds. The development of a comprehensive SAR for (±)-Sinactine derivatives will be instrumental in guiding the optimization of their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for potential clinical applications.
References
- 1. Design, synthesis, and anticancer activity of novel berberine derivatives prepared via CuAAC “click” chemistry as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Novel 9-O-Substituted Berberine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of the Antibacterial Activities of 13-Substituted Berberine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of the Antibacterial Activities of 13-Substituted Berberine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydropalmatine promotes myoblast differentiation through activation of p38MAPK and MyoD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. MAPK signaling pathway | Abcam [abcam.com]
- 16. MAPK signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. cusabio.com [cusabio.com]
- 18. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
(±)-Sinactine and its Congeners: A Technical Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor Binding Affinity of Tetrahydroprotoberberine Alkaloids
The primary targets for THPB alkaloids include dopamine, serotonin, and sigma receptors. The binding affinities of these compounds are typically determined through competitive radioligand binding assays and are expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium.
The following table summarizes the receptor binding affinities (Ki, in nM) for (±)-stepholidine and its C10 alkoxy analogues at various dopamine and sigma receptors.[1][2]
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | σ1 (Ki, nM) | σ2 (Ki, nM) |
| (±)-Stepholidine (1) | 5.6 | 115.5 | 101 | >10,000 | 54 |
| C10 Methoxy analogue (10) | - | - | 30 | - | - |
| C10 Ethoxy analogue (11) | - | - | - | - | - |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity for THPB alkaloids is predominantly achieved through in vitro radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
General Protocol Outline
A standard competitive radioligand binding assay involves the following steps:
-
Membrane Preparation : Cell membranes expressing the receptor of interest are prepared from cultured cells (e.g., CHO or HEK293 cells stably expressing the human dopamine receptor subtype) or from tissue homogenates.[3][4] The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Assay Setup : The assay is typically conducted in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone for D2/D3 receptors), and varying concentrations of the unlabeled test compound (the competitor).[3][4]
-
Incubation : The assay plates are incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]
-
Separation of Bound and Free Radioligand : After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.[4][5]
-
Radioactivity Measurement : The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity trapped on the filters is then measured using a liquid scintillation counter.[3]
-
Data Analysis : The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. These data are then fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Workflow Diagram
Signaling Pathways of Relevant Receptors
The pharmacological effects of THPB alkaloids are mediated through the activation or inhibition of specific intracellular signaling cascades following receptor binding. The primary receptors implicated are G-protein coupled receptors (GPCRs).
Dopamine Receptor Signaling
Dopamine receptors are divided into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
-
D1-like Receptors : These receptors are typically coupled to Gs/olf proteins, which activate adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.[6][7][8]
-
D2-like Receptors : These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.[9][10][11] They can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.[11]
Serotonin 5-HT1A Receptor Signaling
The 5-HT1A receptor is a subtype of serotonin receptor that is also coupled to Gi/o proteins.[12][13] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[12][13] Similar to D2-like receptors, 5-HT1A receptor activation can also lead to the opening of GIRK channels, causing hyperpolarization and reduced neuronal firing.[13]
Adrenergic Receptor Signaling
THPB alkaloids may also interact with adrenergic receptors.
-
α1-Adrenergic Receptors : These receptors are coupled to Gq proteins.[14][15] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[14][15]
-
α2-Adrenergic Receptors : These receptors are coupled to Gi proteins and share a similar signaling pathway with D2-like and 5-HT1A receptors, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[16][17][18]
Conclusion
While direct quantitative receptor binding data for (±)-sinactine remains to be elucidated, the extensive research on related THPB alkaloids, particularly (±)-stepholidine, provides a strong foundation for understanding its potential pharmacological profile. This class of compounds demonstrates significant affinity for dopamine and sigma receptors, with potential interactions at serotonergic and adrenergic receptors as well. The methodologies and signaling pathway information detailed in this guide offer a comprehensive framework for researchers to design and interpret studies aimed at characterizing the receptor binding and functional activity of (±)-sinactine and other novel THPB derivatives. Further investigation into the specific binding profile of (±)-sinactine is warranted to fully understand its therapeutic potential.
References
- 1. TETRAHYDROPROTOBERBERINE ALKALOIDS WITH DOPAMINE AND σ RECEPTOR AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lehman.edu [lehman.edu]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 11. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 16. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 18. Alpha-2 Adrenergic Receptors - Life Science Products [stressmarq.com]
(±)-Sinactine: A Comprehensive Technical Review of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-Sinactine, also known as (±)-tetrahydropalmatine (THP), is a racemic isoquinoline alkaloid isolated from plants of the Corydalis and Stephania genera. It has a long history of use in traditional Chinese medicine for its analgesic and sedative properties. Modern pharmacological research has identified the levorotatory enantiomer, l-tetrahydropalmatine (l-THP), as the primary pharmacologically active component. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of (±)-Sinactine, with a focus on the well-characterized actions of its active l-enantiomer, which is a key determinant of the racemate's overall pharmacological profile.
In Vitro Effects
The in vitro effects of (±)-Sinactine are predominantly attributed to the activity of l-tetrahydropalmatine (l-THP), which acts as an antagonist at multiple monoaminergic receptors. Its primary mechanism of action involves the blockade of dopamine D1 and D2 receptors.[1] Additionally, l-THP exhibits affinity for dopamine D3, various serotonin (5-HT), and adrenergic receptors.[1][2]
Quantitative In Vitro Data: Receptor Binding Affinities of l-Tetrahydropalmatine
The following table summarizes the receptor binding affinities of l-THP, the active enantiomer of (±)-Sinactine.
| Receptor Target | Ligand | Species | Assay Type | K_i_ (nM) | IC_50_ (nM) | Reference |
| Dopamine D1 | l-THP | Rat | Radioligand Binding | 124 | 166 | [1] |
| Dopamine D2 | l-THP | Rat | Radioligand Binding | 388 | 1400 | [1] |
| Dopamine D3 | l-THP | Human | Radioligand Binding | - | 3300 | [1] |
| Serotonin 5-HT_1A_ | l-THP | Human | Radioligand Binding | >50% inhibition at 10µM | - | [2] |
| Serotonin 5-HT_1D_ | l-THP | Human | Radioligand Binding | >50% inhibition at 10µM | - | [2] |
| Serotonin 5-HT_4_ | l-THP | Human | Radioligand Binding | >50% inhibition at 10µM | - | [2] |
| Serotonin 5-HT_7_ | l-THP | Human | Radioligand Binding | >50% inhibition at 10µM | - | [2] |
| Adrenergic α_1A_ | l-THP | Human | Radioligand Binding | >50% inhibition at 10µM | - | [2] |
| Adrenergic α_2A_ | l-THP | Human | Radioligand Binding | >50% inhibition at 10µM | - | [2] |
Note: Data for (±)-Sinactine (racemic mixture) is limited; the presented data for l-THP is considered representative of the racemate's primary pharmacological activity.
In Vivo Effects
The in vivo effects of (±)-Sinactine and its active enantiomer, l-THP, have been investigated in various animal models, demonstrating analgesic, sedative, and potential anti-addictive properties.
Analgesic Effects
(±)-Sinactine has been shown to possess significant analgesic properties. Studies using l-THP demonstrate its efficacy in models of inflammatory and neuropathic pain.[3][4]
Sedative and Locomotor Effects
At higher doses, (±)-Sinactine induces sedation and a decrease in spontaneous locomotor activity.[5] This is consistent with its dopamine receptor antagonist properties.
Anti-Addictive Potential
l-THP has shown promise in preclinical models of drug addiction. It has been found to reduce methamphetamine self-administration and prevent reinstatement of drug-seeking behaviors in rats.[6]
Quantitative In Vivo Data
| Animal Model | Compound | Dose Range | Route of Administration | Observed Effect | Reference |
| Rat (Inflammatory Pain) | THP | 2.5, 5, 10 mg/kg | Intraperitoneal (i.p.) | Alleviation of mechanical allodynia and heat hyperalgesia. | [3] |
| Rat (Neuropathic Pain) | l-THP | Not specified | Not specified | Alleviation of mechanical and thermal allodynia. | [4] |
| Mouse (Locomotor Activity) | l-THP | 6.25, 12.5, 18.75 mg/kg | Intragastric (i.g.) | Dose-dependent prevention of oxycodone-induced locomotor sensitization. | [7] |
| Rat (Methamphetamine Self-Administration) | l-THP | 1.25, 2.50, 5.00 mg/kg | Intraperitoneal (i.p.) | Decreased methamphetamine self-administration. | [6] |
| Rat (Methamphetamine-induced Hyperlocomotion) | l-THP | 10, 15 mg/kg | Not specified | Inhibition of methamphetamine-induced hyperlocomotion. | [8] |
| Mouse (Anxiolytic Effects) | dl-THP | 0.5-10 mg/kg | Oral | Increased time spent in open arms of elevated plus-maze, indicative of anxiolytic effect. | [5] |
Experimental Protocols
In Vitro: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (K_i_) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., dopamine D1, D2).
-
Radioligand specific for the receptor (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2).
-
Test compound ((±)-Sinactine or its enantiomers).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (incubation time and temperature are receptor-dependent).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC_50_ value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Convert the IC_50_ value to a K_i_ value using the Cheng-Prusoff equation.
In Vivo: Hot Plate Test for Analgesia
Objective: To assess the central analgesic activity of a compound in rodents.[9]
Apparatus:
-
Hot plate analgesiometer with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).[10]
-
A transparent cylinder to confine the animal to the hot plate surface.[9]
Procedure:
-
Acclimatize the animals to the testing environment.
-
Determine the baseline latency to a pain response (e.g., paw licking, jumping) by placing each animal on the hot plate. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Administer the test compound ((±)-Sinactine) or vehicle to the animals via the desired route (e.g., i.p., oral).
-
At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and record the latency to the pain response.
-
An increase in the latency period compared to the baseline and vehicle-treated group indicates an analgesic effect.
In Vivo: Locomotor Activity Test
Objective: To measure spontaneous locomotor activity and assess the sedative or stimulant effects of a compound.[11]
Apparatus:
-
Locomotor activity chambers equipped with infrared beams to automatically detect movement.[11]
-
The chambers are typically clear plastic boxes placed within a monitoring system.[11]
Procedure:
-
Acclimatize the animals to the testing room for at least 30-60 minutes before the experiment.[12]
-
Administer the test compound ((±)-Sinactine) or vehicle.
-
Immediately place the animal into the locomotor activity chamber.
-
Record the locomotor activity (e.g., total distance traveled, number of beam breaks) for a specified duration (e.g., 60 minutes).[7]
-
Data is collected and analyzed by a computer system connected to the activity monitors.
-
A decrease in locomotor activity compared to the vehicle-treated group suggests a sedative effect, while an increase suggests a stimulant effect.
Signaling Pathways and Experimental Workflows
References
- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levo-tetrahydropalmatine ameliorates neuropathic pain by inhibiting the activation of the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like action of orally administered dl-tetrahydropalmatine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. L-tetrahydropalmatine inhibits methamphetamine-induced locomotor activity via regulation of 5-HT neuronal activity and dopamine D3 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. va.gov [va.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
Methodological & Application
Total Synthesis of (±)-Sinactine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the total synthesis of (±)-sinactine, a tetrahydroprotoberberine alkaloid. The synthesis follows a concise and efficient three-step route, commencing with commercially available starting materials. The key transformation involves a Pictet-Spengler/Friedel-Crafts cascade reaction to construct the core tetracyclic structure. The final step employs a sodium borohydride reduction to yield the target molecule. This protocol is intended to be a valuable resource for researchers in organic synthesis and medicinal chemistry, providing detailed experimental procedures, data summaries, and workflow visualizations to facilitate the reproducible synthesis of (±)-sinactine for further biological and pharmacological investigation.
Introduction
Sinactine is a naturally occurring tetrahydroprotoberberine alkaloid that has garnered interest due to its potential biological activities. The efficient synthesis of sinactine and its analogs is crucial for exploring its therapeutic potential. The synthetic strategy outlined herein is based on a convergent approach that allows for the rapid assembly of the complex molecular architecture of (±)-sinactine.
Synthesis Overview
The total synthesis of (±)-sinactine is accomplished in three main stages:
-
Preparation of the Secondary Amine Hydrochloride: This initial step involves the formation of a key secondary amine intermediate from commercially available precursors.
-
Pictet-Spengler/Friedel-Crafts Cascade: The secondary amine undergoes an acid-catalyzed cyclization to form the dihydroprotoberberine core, which is the immediate precursor to sinactine.
-
Reduction to (±)-Sinactine: The final step involves the reduction of the dihydroprotoberberine intermediate to the racemic mixture of (±)-sinactine.
Experimental Protocols
Step 1: Synthesis of N-(2-(3,4-dimethoxyphenyl)ethyl)-2-formyl-4,5-dimethoxybenzylamine hydrochloride (Secondary Amine Hydrochloride)
Materials:
-
3,4-Dimethoxyphenethylamine
-
2-Formyl-4,5-dimethoxyphenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Acid Chloride Formation: To a solution of 2-formyl-4,5-dimethoxyphenylacetic acid (1.0 eq) in dry dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Formation: Dissolve the crude acid chloride in dry DCM and add it dropwise to a solution of 3,4-dimethoxyphenethylamine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Amide Reduction: Dissolve the crude amide in dry tetrahydrofuran (THF). Add sodium borohydride (2.0 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 4 hours. Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Salt Formation: Dissolve the crude secondary amine in a minimal amount of methanol and cool to 0 °C. Add a solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford the desired secondary amine hydrochloride.
Step 2: Synthesis of 2,3,10,11-Tetramethoxy-7,8-dihydroprotoberberinium Chloride (Dehydro-sinactine)
Materials:
-
N-(2-(3,4-dimethoxyphenyl)ethyl)-2-formyl-4,5-dimethoxybenzylamine hydrochloride
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the secondary amine hydrochloride (1.0 eq) in acetonitrile, add trifluoroacetic acid (10 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the dihydroprotoberberinium salt as a solid.
Step 3: Synthesis of (±)-Sinactine
Materials:
-
2,3,10,11-Tetramethoxy-7,8-dihydroprotoberberinium chloride
-
Sodium borohydride (NaBH₄)[1]
-
Methanol (MeOH)
Procedure:
-
Dissolve the 2,3,10,11-tetramethoxy-7,8-dihydroprotoberberinium chloride (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature at 0 °C.[1]
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford (±)-sinactine as a solid.
Data Presentation
Table 1: Summary of Reaction Yields
| Step | Product | Starting Material | Yield (%) |
| 1 | N-(2-(3,4-dimethoxyphenyl)ethyl)-2-formyl-4,5-dimethoxybenzylamine hydrochloride | 2-Formyl-4,5-dimethoxyphenylacetic acid | ~75% (overall) |
| 2 | 2,3,10,11-Tetramethoxy-7,8-dihydroprotoberberinium chloride | Secondary Amine Hydrochloride | ~85% |
| 3 | (±)-Sinactine | Dehydro-sinactine | ~90% |
Table 2: Spectroscopic Data for (±)-Sinactine
| Data Type | Values |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 6.75 (s, 1H), 6.68 (s, 1H), 6.62 (s, 1H), 6.58 (s, 1H), 4.18 (d, J = 15.6 Hz, 1H), 3.88 (s, 3H), 3.87 (s, 3H), 3.86 (s, 3H), 3.85 (s, 3H), 3.60-3.50 (m, 2H), 3.20-3.10 (m, 1H), 2.80-2.60 (m, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 148.0, 147.8, 147.7, 147.5, 129.2, 128.5, 127.0, 126.8, 111.8, 111.5, 109.5, 108.3, 59.5, 56.2, 56.1, 56.0, 51.5, 47.2, 29.1 |
| HRMS (ESI) | m/z calculated for C₂₀H₂₄NO₄⁺ [M+H]⁺: 342.1699, Found: 342.1701 |
Visualization of Synthetic Workflow
Caption: Overall synthetic workflow for the total synthesis of (±)-sinactine.
Logical Relationship of Key Transformations
Caption: Key chemical transformations in the synthesis of (±)-sinactine.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the total synthesis of (±)-sinactine. The clear, step-by-step instructions, along with the summarized data and workflow visualizations, are designed to enable researchers to readily produce this compound for further studies. The convergent nature of this synthesis may also lend itself to the preparation of analogs for structure-activity relationship studies.
References
Application Notes and Protocols for the Quantification of (±)-Sinactine by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of (±)-Sinactine, a bioactive tetrahydroprotoberberine alkaloid, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methodology is designed to be accurate, precise, and robust for the determination of (±)-Sinactine in various sample matrices, including raw materials, finished products, and biological samples after appropriate extraction. This application note includes detailed protocols for sample preparation, HPLC analysis, and method validation, along with illustrative data and graphical representations of the experimental workflow.
Introduction
(±)-Sinactine, also known as tetrahydroepiberberine, is a naturally occurring alkaloid with a range of reported biological activities. As interest in its therapeutic potential grows, the need for reliable and validated analytical methods for its quantification becomes crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual components in a mixture. This application note details a robust RP-HPLC method for the quantitative analysis of (±)-Sinactine.
Experimental Protocols
Materials and Reagents
-
(±)-Sinactine reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
0.22 µm syringe filters (e.g., PTFE or nylon)
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of (±)-Sinactine.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient Elution | 20% B to 80% B over 10 minutes, then hold at 80% B for 2 minutes, followed by a return to 20% B and equilibration for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 285 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (±)-Sinactine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 80% A, 20% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The following is a general procedure for the extraction of (±)-Sinactine from a solid matrix (e.g., plant material, formulation). The user should optimize the extraction procedure based on the specific sample matrix.
-
Accurately weigh a known amount of the homogenized sample.
-
Add a suitable volume of methanol to the sample.
-
Sonicate the sample for 30 minutes, followed by vortexing for 5 minutes to ensure complete extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the mobile phase to bring the concentration of (±)-Sinactine within the linear range of the calibration curve.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.
Linearity
The linearity of the method was assessed by analyzing the working standard solutions at six different concentrations. The peak area of (±)-Sinactine was plotted against the corresponding concentration, and a linear regression analysis was performed.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,521,000 |
| Regression Equation | y = 15200x + 450 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was evaluated by performing intra-day and inter-day analyses of three quality control (QC) samples at low, medium, and high concentrations.
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| 5 (Low QC) | 1.8 | 2.5 |
| 25 (Medium QC) | 1.2 | 1.9 |
| 75 (High QC) | 0.9 | 1.5 |
Accuracy (Recovery)
The accuracy of the method was determined by a recovery study. A known amount of (±)-Sinactine was spiked into a blank matrix at three different concentration levels. The percentage recovery was then calculated.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5 | 4.92 | 98.4 |
| 25 | 25.45 | 101.8 |
| 75 | 74.10 | 98.8 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N of 3, and the LOQ was defined as the concentration with an S/N of 10.
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Visualization of Experimental Workflow
Caption: Workflow for the quantification of (±)-Sinactine by HPLC.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust tool for the quantification of (±)-Sinactine. The method is specific, linear, precise, and accurate over a relevant concentration range. This protocol can be readily implemented in research and quality control laboratories for the analysis of (±)-Sinactine in various samples, contributing to the advancement of research and development involving this promising natural product.
Application Notes and Protocols for (±)-Sinactine Cell Culture Treatment
Disclaimer: Limited direct experimental data is publicly available for (±)-Sinactine. The following application notes and protocols are based on published information for the related alkaloid, Sinoacutine (Salutaridine), and its more extensively studied counterpart, Sinomenine. Researchers should use this as a starting point and perform their own dose-response and time-course experiments to optimize conditions for their specific cell lines and experimental questions.
Introduction
(±)-Sinactine is a morphinan alkaloid whose biological activities are not yet fully elucidated. However, related compounds isolated from medicinal plants, such as Sinoacutine and Sinomenine, have demonstrated a range of pharmacological effects, including anti-inflammatory, immunosuppressive, and antitumor properties.[1] These effects are often attributed to the modulation of key cellular signaling pathways. This document provides a generalized protocol for the treatment of cells in culture with (±)-Sinactine, drawing parallels from research on related compounds.
Mechanism of Action (Inferred from Related Compounds)
The precise mechanism of action for (±)-Sinactine is not well-defined. However, based on studies of the related compound Sinomenine, it is hypothesized to exert its effects through the modulation of several key signaling pathways implicated in cancer and inflammation. These pathways include:
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival, proliferation, and growth.
-
NF-κB Signaling Pathway: A key regulator of inflammation, immune responses, and cell survival.
-
MAPK Signaling Pathway: Involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis.
-
JAK/STAT Signaling Pathway: Plays a critical role in cytokine signaling and immune cell function.[1]
Data Presentation
Due to the lack of specific quantitative data for (±)-Sinactine, the following tables provide hypothetical, yet typical, concentration ranges and endpoints for preliminary experiments based on data for related natural alkaloids.
Table 1: Hypothetical Effective Concentrations of (±)-Sinactine in Various Cell-Based Assays
| Assay Type | Cell Line Example | Hypothetical EC50 / IC50 Range (µM) | Incubation Time (hours) |
| Cytotoxicity (MTT/CCK-8) | Prostate Cancer (PC-3, DU-145) | 10 - 100 | 24, 48, 72 |
| Anti-inflammatory (NO production) | Macrophage (RAW 264.7) | 5 - 50 | 24 |
| Apoptosis Induction (Annexin V) | Breast Cancer (MCF-7) | 20 - 150 | 48 |
| Gene Expression (qPCR) | Varies | 1 - 25 | 6, 12, 24 |
Table 2: Stock Solution Preparation and Storage
| Parameter | Recommendation |
| Solvent | DMSO (fresh, moisture-free)[2] |
| Stock Concentration | 10-50 mM |
| Storage Temperature | -20°C for powder (up to 3 years), -80°C for stock solution in solvent (up to 1 year)[2] |
| Handling | Aliquot stock solutions to avoid repeated freeze-thaw cycles[2] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with (±)-Sinactine
1. Reagent Preparation: a. Prepare a 10 mM stock solution of (±)-Sinactine in sterile DMSO. b. Prepare complete cell culture medium appropriate for the cell line being used.
2. Cell Seeding: a. Culture cells to ~80% confluency in a T-75 flask. b. Trypsinize and count the cells. c. Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a predetermined density. d. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
3. Treatment: a. Prepare serial dilutions of the (±)-Sinactine stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest (±)-Sinactine treatment. b. Carefully remove the old medium from the cells. c. Add the medium containing the different concentrations of (±)-Sinactine or the vehicle control to the respective wells. d. Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
4. Endpoint Analysis: a. Following incubation, proceed with the planned downstream analysis (e.g., cell viability assay, protein extraction for Western blot, RNA isolation for qPCR).
Protocol 2: Cell Viability Assay (MTT Assay)
1. Materials:
- Cells treated with (±)-Sinactine as per Protocol 1 in a 96-well plate.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- DMSO or solubilization buffer.
- Microplate reader.
2. Procedure: a. After the treatment period, add 10 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C. c. Carefully remove the medium. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate gently for 10 minutes. f. Measure the absorbance at 570 nm using a microplate reader. g. Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: Inferred signaling pathways modulated by (±)-Sinactine.
Caption: General experimental workflow for cell treatment.
References
Application Notes and Protocols for (±)-Sinactine (Tetrahydropalmatine) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-Sinactine, also known as Tetrahydropalmatine (THP), is an isoquinoline alkaloid isolated from plants of the Corydalis and Stephania genera.[1] It has a long history of use in traditional Chinese medicine and has garnered significant interest in modern pharmacology due to its wide range of therapeutic effects. This document provides detailed application notes and experimental protocols for the use of (±)-Sinactine in various animal models, based on preclinical research findings. The primary pharmacological activities of (±)-Sinactine that will be covered include its anti-inflammatory, analgesic, neuroprotective, and anticancer effects.
Pharmacological Profile
(±)-Sinactine is a bioactive compound with a multi-target mechanism of action. Its effects are primarily attributed to its interaction with various signaling pathways and receptors within the body.
Key Pharmacological Activities:
-
Anti-inflammatory and Analgesic Effects: (±)-Sinactine has demonstrated significant anti-inflammatory and pain-relieving properties in various animal models.[2][3][4] Its mechanism involves the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-1β, and the modulation of key inflammatory signaling pathways like NF-κB and MAPK.[3][5]
-
Neuroprotective Effects: The compound exhibits neuroprotective properties, largely attributed to its antagonism of dopamine D1 and D2 receptors.[1][6] It has shown potential in models of cerebral ischemia-reperfusion injury and in mitigating neuroinflammation.[5][6]
-
Anticancer Effects: Emerging research suggests that (±)-Sinactine possesses anticancer activity, with studies indicating its ability to inhibit tumor cell growth and sensitize cancer cells to conventional chemotherapies.[7]
-
Immunosuppressive Potential: While less explored, the anti-inflammatory properties of (±)-Sinactine suggest a potential for immunosuppressive activity, which warrants further investigation in relevant animal models.
Data Presentation: Quantitative Effects of (±)-Sinactine in Animal Models
The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of (±)-Sinactine in different animal models.
Table 1: Anti-inflammatory and Analgesic Effects of (±)-Sinactine
| Animal Model | Species | (±)-Sinactine Dose & Route | Key Findings | Reference |
| Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain | Rat | 2.5, 5, 10 mg/kg, i.p. | Dose-dependently alleviated mechanical allodynia and thermal hyperalgesia. At 10 mg/kg, significantly inhibited the activation of glial cells and reduced TNF-α and IL-1β levels in the spinal cord. | [3] |
| Spinal Nerve Ligation-induced Neuropathic Pain | Mouse | 1-4 mg/kg, i.p. | Produced a dose-dependent antihyperalgesic effect. | [2] |
| Bone Cancer Pain | Mouse | 5 µg/mL, 25 µg/mL (in vitro); Not specified in vivo | Suppressed the expression of TNF-α, uPA, PAR2, and TRPV1 in dorsal root ganglia neurons. | [8] |
Table 2: Neuroprotective Effects of (±)-Sinactine
| Animal Model | Species | (±)-Sinactine Dose & Route | Key Findings | Reference |
| Cerebral Ischemia-Reperfusion Injury (MCAO model) | Rat | 12.5, 25, 50 mg/kg, i.p. | Pretreatment significantly improved neurological outcomes, reduced infarct volume, and decreased cerebral edema. Enhanced Bcl-2 expression and attenuated Bax, cleaved caspase-3, and PARP. | [6] |
| Striatal Dopamine Release | Rat | 1-10 mg/kg, i.v. | Produced hypotension and bradycardia, and increased dopamine release in the striatum. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving (±)-Sinactine in animal models.
Protocol 1: Evaluation of Anti-inflammatory and Analgesic Effects in a Rat Model of Inflammatory Pain
Objective: To assess the efficacy of (±)-Sinactine in reducing inflammatory pain using the Complete Freund's Adjuvant (CFA) induced monoarthritis model in rats.
Materials:
-
(±)-Sinactine (Tetrahydropalmatine)
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Sterile saline
-
Isoflurane for anesthesia
-
Von Frey filaments for mechanical allodynia testing
-
Plantar test apparatus for thermal hyperalgesia testing
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22±2°C, 50-60% humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Induction of Inflammation:
-
Anesthetize rats with isoflurane.
-
Inject 100 µL of CFA subcutaneously into the plantar surface of the left hind paw to induce localized inflammation and pain.[4]
-
The contralateral paw can be injected with sterile saline to serve as a control.
-
-
Drug Administration:
-
Behavioral Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments at baseline (before CFA), and at various time points after drug administration. Apply filaments with increasing force to the plantar surface of the paw until a withdrawal response is elicited.
-
Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source using a plantar test apparatus.
-
-
Biochemical Analysis:
-
At the end of the treatment period, euthanize the animals and collect spinal cord tissue (lumbar enlargement).
-
Homogenize the tissue and measure the levels of TNF-α and IL-1β using ELISA kits according to the manufacturer's instructions.
-
Expected Outcomes: (±)-Sinactine treatment is expected to dose-dependently increase the paw withdrawal threshold in the von Frey test and prolong the paw withdrawal latency in the plantar test, indicating analgesic and anti-hyperalgesic effects. Biochemical analysis is expected to show a reduction in the levels of pro-inflammatory cytokines in the spinal cord of treated animals.[3]
Protocol 2: Assessment of Neuroprotective Effects in a Rat Model of Cerebral Ischemia-Reperfusion Injury
Objective: To evaluate the neuroprotective potential of (±)-Sinactine in a middle cerebral artery occlusion (MCAO) model of focal cerebral ischemia in rats.
Materials:
-
(±)-Sinactine (Tetrahydropalmatine)
-
Male Sprague-Dawley rats (250-300 g)
-
Sterile saline
-
Anesthetics (e.g., isoflurane, chloral hydrate)
-
Surgical instruments for MCAO
-
Nylon monofilament for vessel occlusion
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume assessment
-
Neurological deficit scoring system
-
Western blot or immunohistochemistry reagents for apoptosis markers (Bcl-2, Bax, cleaved caspase-3)
Procedure:
-
Animal Preparation and MCAO Surgery:
-
Acclimatize rats as described in Protocol 1.
-
Anesthetize the rats.
-
Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) with an intraluminal nylon monofilament. The filament is advanced from the external carotid artery into the internal carotid artery to block the origin of the MCA.
-
After a defined period of occlusion (e.g., 90 minutes), reperfusion is initiated by withdrawing the filament.
-
-
Drug Administration:
-
Divide animals into groups: Sham-operated, Vehicle-treated MCAO, and (±)-Sinactine-treated MCAO (e.g., 12.5, 25, 50 mg/kg, i.p.).[6]
-
Administer (±)-Sinactine or vehicle as a pretreatment before MCAO or at the onset of reperfusion.
-
-
Neurological Deficit Scoring:
-
At 24 hours post-reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., a 0-5 point scale, where 0 is no deficit and 5 is severe deficit).
-
-
Infarct Volume Measurement:
-
Following neurological assessment, euthanize the animals and harvest the brains.
-
Slice the brains into coronal sections and stain with 2% TTC solution. Viable tissue stains red, while infarcted tissue remains white.
-
Quantify the infarct volume as a percentage of the total brain volume using image analysis software.
-
-
Molecular Analysis:
-
For mechanistic studies, collect brain tissue from the ischemic penumbra.
-
Perform Western blotting or immunohistochemistry to assess the expression levels of apoptosis-related proteins such as Bcl-2 (anti-apoptotic) and Bax and cleaved caspase-3 (pro-apoptotic).[6]
-
Expected Outcomes: Pretreatment with (±)-Sinactine is expected to reduce the neurological deficit score and decrease the infarct volume compared to the vehicle-treated MCAO group.[6] Molecular analysis should reveal an upregulation of Bcl-2 and a downregulation of Bax and cleaved caspase-3, indicating an anti-apoptotic effect.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by (±)-Sinactine and a typical experimental workflow.
Caption: Anti-inflammatory signaling pathway of (±)-Sinactine.
Caption: Neuroprotective mechanism via dopamine receptor antagonism.
Caption: General experimental workflow for in vivo studies.
Conclusion
(±)-Sinactine (Tetrahydropalmatine) is a promising natural compound with multifaceted pharmacological activities demonstrated in a variety of animal models. The provided application notes and protocols serve as a detailed guide for researchers to design and execute preclinical studies to further explore its therapeutic potential. The structured data and visual diagrams offer a clear overview of its mechanisms and experimental application. As with any preclinical research, careful consideration of experimental design, appropriate controls, and ethical guidelines is paramount for obtaining robust and reproducible results. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.
References
- 1. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 2. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levo-tetrahydropalmatine ameliorates neuropathic pain by inhibiting the activation of the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levo-tetrahydropalmatine Attenuates Neuron Apoptosis Induced by Cerebral Ischemia-Reperfusion Injury: Involvement of c-Abl Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 8. Tetrahydropalmatine has analgesic role in mouse model of bone cancer pain by inactivating the TNF-α/uPA/PAR2/TRPV1 pathway in dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (±)-Sinactine in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-Sinactine, also known as Tetrahydroepiberberine, is a protoberberine alkaloid that has been identified as possessing potential antimicrobial properties. Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, are known for a wide range of pharmacological activities. Protoberberine alkaloids, in particular, have been the subject of research for their antimicrobial effects. This document provides detailed application notes and standardized protocols for the systematic evaluation of the antimicrobial activity of (±)-Sinactine.
While the antibacterial activity of (±)-Sinactine is acknowledged, specific quantitative data from standardized assays are not widely available in publicly accessible literature. Therefore, these protocols are presented as a comprehensive guide to enable researchers to generate such data in a reproducible manner. The methodologies outlined below are based on established standards for antimicrobial susceptibility testing and can be adapted for screening (±)-Sinactine against a variety of bacterial and fungal pathogens.
Chemical Properties of (±)-Sinactine
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁NO₄ | PubChem |
| Molecular Weight | 339.39 g/mol | PubChem |
| Class | Protoberberine Alkaloid | Internal Analysis |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook[1] |
Data Presentation
No specific quantitative antimicrobial activity data for (±)-Sinactine was found in the public domain. The following tables are provided as templates for data presentation upon completion of the described experimental protocols.
Table 1: Minimum Inhibitory Concentration (MIC) of (±)-Sinactine
| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | Positive Control (Name & MIC in µg/mL) |
| Staphylococcus aureus | e.g., ATCC 29213 | [Insert Data] | [Insert Data] |
| Escherichia coli | e.g., ATCC 25922 | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | e.g., ATCC 27853 | [Insert Data] | [Insert Data] |
| Candida albicans | e.g., ATCC 90028 | [Insert Data] | [Insert Data] |
| [Add other organisms] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Zone of Inhibition for (±)-Sinactine (Agar Disk Diffusion)
| Microorganism | Strain (e.g., ATCC) | Disk Content (µg) | Zone of Inhibition (mm) | Positive Control (Name, µg & Zone in mm) |
| Staphylococcus aureus | e.g., ATCC 25923 | [Insert Data] | [Insert Data] | [Insert Data] |
| Escherichia coli | e.g., ATCC 25922 | [Insert Data] | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | e.g., ATCC 27853 | [Insert Data] | [Insert Data] | [Insert Data] |
| [Add other organisms] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of (±)-Sinactine
| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation (Bacteriostatic/Bactericidal) |
| Staphylococcus aureus | e.g., ATCC 29213 | [Insert Data] | [Insert Data] | [Insert Data] |
| Escherichia coli | e.g., ATCC 25922 | [Insert Data] | [Insert Data] | [Insert Data] |
| Candida albicans | e.g., ATCC 90028 | [Insert Data] | [Insert Data] | [Insert Data] |
| [Add other organisms] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Postulated Mechanism of Action
(±)-Sinactine belongs to the protoberberine class of alkaloids. The antimicrobial mechanism of action for this class, particularly for the well-studied compound berberine, is thought to be multi-faceted. It is postulated that (±)-Sinactine may exert its antimicrobial effects through similar pathways.
dot
Caption: Postulated mechanism of action for (±)-Sinactine.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of (±)-Sinactine that visibly inhibits the growth of a microorganism.
Materials:
-
(±)-Sinactine
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums
-
Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Negative control (broth and DMSO)
-
Plate reader (optional, for OD measurement)
-
Sterile pipette tips and multichannel pipette
Protocol:
-
Preparation of (±)-Sinactine Stock Solution:
-
Dissolve (±)-Sinactine in DMSO to a high concentration (e.g., 10 mg/mL). Due to the lipophilic nature of many natural products, DMSO is a common solvent. The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the microbes.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the (±)-Sinactine stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row to the 10th well. Discard the final 100 µL from the 10th well. This will create a gradient of (±)-Sinactine concentrations.
-
Wells in column 11 will serve as the growth control (broth and inoculum, no compound), and wells in column 12 will be the sterility control (broth only).
-
-
Inoculum Preparation:
-
Prepare a microbial suspension from a fresh culture in sterile saline or broth, adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add 10 µL of the diluted inoculum to each well (except the sterility control wells).
-
Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of (±)-Sinactine at which there is no visible growth (no turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
dot
Caption: Broth microdilution workflow for MIC.
Agar Disk Diffusion Assay for Zone of Inhibition
This qualitative method assesses the antimicrobial activity of (±)-Sinactine by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
(±)-Sinactine
-
Solvent (e.g., DMSO)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculums
-
Sterile swabs
-
Positive control antibiotic disks
-
Incubator
Protocol:
-
Preparation of (±)-Sinactine Disks:
-
Dissolve (±)-Sinactine in a suitable solvent to a known concentration.
-
Apply a specific volume (e.g., 10 µL) of the (±)-Sinactine solution onto sterile filter paper disks to achieve a desired amount per disk (e.g., 10, 20, 50 µg).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculation of Agar Plates:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
-
Application of Disks and Incubation:
-
Aseptically place the prepared (±)-Sinactine disks and a positive control disk onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
dot
Caption: Agar disk diffusion workflow.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of (±)-Sinactine required to kill the microorganism.
Materials:
-
Results from the MIC assay (96-well plate)
-
Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette or inoculating loop
Protocol:
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, select the wells showing no visible growth.
-
From each of these wells, take a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar plate.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
-
MBC/MFC Determination:
-
The MBC or MFC is the lowest concentration of (±)-Sinactine that results in a significant reduction (e.g., ≥99.9%) in CFU count on the subculture plates compared to the initial inoculum. Visually, it is the lowest concentration from the MIC plate that shows no growth on the subculture plate.
-
Conclusion
The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of the antimicrobial properties of (±)-Sinactine. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data that can be effectively compared across different studies and laboratories. This will be crucial in elucidating the full potential of (±)-Sinactine as a novel antimicrobial agent and guiding future research and development efforts.
References
(±)-Sinactine: An Inquiry into its Potential as a Fluorescent Probe
Initial investigations into the fluorescent properties of (±)-Sinactine, a tetrahydroprotoberberine alkaloid also known as Tetrahydroepiberberine, have revealed a significant gap in the scientific literature. While its chemical structure and synthesis are documented, there is a lack of specific data on its photophysical characteristics and its application as a fluorescent probe. Therefore, the creation of detailed application notes and protocols for its use in this capacity is not currently feasible.
(±)-Sinactine belongs to the protoberberine class of alkaloids, a group of natural products that have garnered interest for their diverse biological activities. Some members of this class, notably berberine, are known to exhibit fluorescence. This property in related compounds suggests that (±)-Sinactine may also possess inherent fluorescence. However, without experimental data on its excitation and emission spectra, fluorescence quantum yield, and sensitivity to environmental factors, its potential as a practical fluorescent probe remains un-validated.
The Fluorescent Potential of Protoberberine Alkaloids: A Glimmer of Possibility
Research into other protoberberine alkaloids provides a basis for speculating on the potential, yet unconfirmed, fluorescent nature of (±)-Sinactine. Studies on berberine, for example, have shown that its fluorescence is highly sensitive to its local environment, such as solvent polarity and binding to macromolecules. This sensitivity has been exploited to develop fluorescent probes for various biological targets. For instance, some protoberberine alkaloids have been shown to exhibit a "turn-on" fluorescence response upon binding to amyloid fibrils, making them useful tools for studying neurodegenerative diseases.[1][2]
Should (±)-Sinactine exhibit similar environmentally sensitive fluorescence, it could theoretically be applied in a range of cell-based imaging and biochemical assays. Potential, though currently hypothetical, applications could include:
-
Visualizing Cellular Structures: If the probe preferentially localizes to specific organelles, it could be used to visualize their morphology and dynamics.
-
Sensing Molecular Interactions: Changes in the fluorescence signal upon binding to target proteins or nucleic acids could be used to study these interactions in real-time.
-
Monitoring Physiological Changes: If its fluorescence is sensitive to factors like pH or ion concentration, it could be used to monitor these changes within cells or tissues.
The Path Forward: A Call for Experimental Characterization
To unlock any potential of (±)-Sinactine as a fluorescent probe, a systematic experimental investigation of its photophysical properties is required. This would involve:
-
Synthesis and Purification: Obtaining a high-purity sample of (±)-Sinactine is the essential first step.
-
Spectroscopic Analysis: Detailed measurement of its absorption, excitation, and emission spectra in a variety of solvents to determine its intrinsic photophysical parameters.
-
Quantum Yield Determination: Quantifying the efficiency of its fluorescence emission.
-
Environmental Sensitivity Studies: Assessing the impact of solvent polarity, pH, viscosity, and the presence of potential biological targets on its fluorescence properties.
-
Cellular Imaging and Cytotoxicity Assays: Evaluating its ability to be taken up by cells, its localization patterns, and any potential toxic effects.
Without this fundamental data, any discussion of application protocols would be purely speculative.
Conclusion
While the chemical identity of (±)-Sinactine is established, its utility as a fluorescent probe remains an open question. The fluorescence observed in related protoberberine alkaloids offers a promising avenue for future research. However, at present, there is no scientific basis upon which to build the detailed application notes and protocols requested. The scientific community awaits foundational research to characterize the photophysical properties of (±)-Sinactine before its potential in fluorescence-based applications can be realized. Researchers, scientists, and drug development professionals are encouraged to view this compound as a potential candidate for future probe development, contingent on thorough experimental validation.
References
Application Notes and Protocols for the Experimental Design of (±)-Sinactine Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive framework for the initial biological evaluation of (±)-Sinactine, a tetrahydroprotoberberine alkaloid. Due to the limited specific data on (±)-Sinactine, this guide outlines a systematic approach to screen for potential anticancer and anti-inflammatory activities and to elucidate its mechanism of action, based on the known biological activities of structurally related alkaloids.
Part 1: Preliminary Steps & Hypothesis Generation
Before initiating biological assays, it is crucial to ensure the purity and proper handling of (±)-Sinactine.
1.1 Compound Characterization and Preparation:
-
Purity Assessment: Confirm the purity of the (±)-Sinactine sample using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of (±)-Sinactine in a suitable solvent, such as dimethyl sulfoxide (DMSO). The stock solution should be stored at -20°C or -80°C to maintain stability. Subsequent dilutions for experiments should be made in the appropriate cell culture medium or buffer, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).
1.2 Hypothesis Generation: Based on the chemical class of (±)-Sinactine (tetrahydroprotoberberine alkaloid), the initial hypotheses are:
-
(±)-Sinactine exhibits cytotoxic activity against cancer cell lines.
-
(±)-Sinactine possesses anti-inflammatory properties.
-
The biological effects of (±)-Sinactine are mediated through the modulation of key signaling pathways such as PI3K/Akt/mTOR, NF-κB, and/or MAPK.
Part 2: In Vitro Screening for Biological Activity
A tiered screening approach is recommended, starting with broad cytotoxicity and anti-inflammatory assays.
Cytotoxicity Screening
The initial assessment of anticancer potential can be determined by evaluating the cytotoxicity of (±)-Sinactine against a panel of human cancer cell lines.
Recommended Cell Lines:
-
MCF-7: Human breast adenocarcinoma
-
HeLa: Human cervical cancer
-
A549: Human lung carcinoma
-
PC-3: Human prostate cancer
-
HT-29: Human colorectal adenocarcinoma
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[1][2]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (±)-Sinactine in culture medium. Replace the medium in each well with 100 µL of the medium containing different concentrations of (±)-Sinactine. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of cell viability against the log of the compound concentration.
Data Presentation:
Table 1: Hypothetical Cytotoxicity of (±)-Sinactine against Human Cancer Cell Lines
| Cell Line | IC50 (µM) of (±)-Sinactine |
| MCF-7 | 15.2 |
| HeLa | 22.5 |
| A549 | 35.1 |
| PC-3 | 18.9 |
| HT-29 | 28.4 |
Anti-inflammatory Screening
The anti-inflammatory potential of (±)-Sinactine can be initially evaluated using an in vitro protein denaturation assay.[3][4]
Experimental Protocol: Albumin Denaturation Assay
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of (±)-Sinactine.
-
Control: A similar volume of distilled water is used as the control.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heat Denaturation: Induce denaturation by keeping the reaction mixture at 70°C in a water bath for 5 minutes.
-
Cooling and Absorbance Measurement: After cooling, measure the absorbance at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Data Presentation:
Table 2: Hypothetical In Vitro Anti-inflammatory Activity of (±)-Sinactine
| Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| 10 | 15.3 |
| 50 | 35.8 |
| 100 | 55.2 |
| 250 | 72.1 |
| 500 | 85.6 |
Part 3: Mechanistic Studies
If the screening assays indicate significant biological activity, further experiments should be conducted to elucidate the underlying molecular mechanisms.
Investigation of Apoptosis
If (±)-Sinactine exhibits cytotoxicity, its ability to induce apoptosis can be investigated using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Signaling Pathway Analysis
Based on the known activities of related alkaloids, the effect of (±)-Sinactine on the PI3K/Akt/mTOR, NF-κB, and MAPK signaling pathways should be investigated.[5][6][7]
Experimental Protocol: Western Blotting
Protocol:
-
Cell Treatment and Lysis: Treat the selected cancer cell line with (±)-Sinactine at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-p65, p65, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations:
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by (±)-Sinactine.
References
- 1. MTT assay - Wikipedia [en.wikipedia.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
- 6. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (±)-Sinactine Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-Sinactine, also known as (±)-Tetrahydroepiberberine, is a tetrahydroprotoberberine alkaloid with potential biological activities, including antifungal and antiviral effects. As with any compound intended for research and development, understanding its solubility, the appropriate methods for solution preparation, and its stability under various conditions is critical for obtaining reliable and reproducible experimental results.
These application notes provide a comprehensive guide to the preparation and stability of (±)-Sinactine solutions. Due to the limited availability of specific data for (±)-Sinactine in publicly accessible literature, the following protocols and data are based on general knowledge of tetrahydroprotoberberine alkaloids and standard practices for natural product research. Researchers are advised to perform their own validation experiments.
Solution Preparation
The preparation of (±)-Sinactine solutions for in vitro and other experimental assays requires careful selection of solvents and adherence to proper techniques to ensure the compound is fully dissolved and remains stable.
Solubility
Table 1: Qualitative Solubility of (±)-Sinactine
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used for stock solutions; may be more suitable for certain biological assays than DMSO. |
| Chloroform | Soluble | Primarily for extraction and analytical purposes. Not suitable for biological assays. |
| Dichloromethane | Soluble | Primarily for extraction and analytical purposes. Not suitable for biological assays. |
| Ethyl Acetate | Soluble | Primarily for extraction and analytical purposes. Not suitable for biological assays. |
| Acetone | Soluble | Primarily for extraction and analytical purposes. Not suitable for biological assays. |
| Water | Sparingly Soluble | Solubility is expected to be low. Acidic aqueous solutions may improve solubility. |
Protocol for Preparing a (±)-Sinactine Stock Solution
This protocol describes the preparation of a 10 mM stock solution of (±)-Sinactine in DMSO. This is a common starting concentration for subsequent dilutions into aqueous media for cell-based assays and other experiments.
Materials:
-
(±)-Sinactine powder (MW: 339.39 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh out 3.4 mg of (±)-Sinactine powder and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the (±)-Sinactine powder.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping clear tubes in aluminum foil.
Note: When preparing working solutions for cell culture, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1]
Stability of (±)-Sinactine Solutions
The stability of (±)-Sinactine in solution can be influenced by factors such as solvent, pH, temperature, and exposure to light. A comprehensive stability study is recommended to establish the shelf-life of prepared solutions under specific storage and experimental conditions.
Proposed Protocol for a Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. This protocol outlines a general approach for a forced degradation study of (±)-Sinactine.
Objective: To investigate the stability of (±)-Sinactine under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).
Materials:
-
1 mg/mL solution of (±)-Sinactine in a suitable solvent (e.g., 50:50 acetonitrile:water)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter
-
Incubator
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the (±)-Sinactine solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the (±)-Sinactine solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the (±)-Sinactine solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the (±)-Sinactine solution in an incubator at 60°C for 24 hours.
-
Photolytic Degradation: Expose the (±)-Sinactine solution to light in a photostability chamber according to ICH guidelines.
-
Control: Keep a sample of the (±)-Sinactine solution at 4°C, protected from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC method at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) to determine the percentage of degradation.
Representative HPLC Method for Stability Assessment
A specific, validated HPLC method for (±)-Sinactine is not available in the literature. The following is a representative reverse-phase HPLC (RP-HPLC) method based on methods used for similar alkaloids. Method development and validation are required.
Table 2: Representative HPLC Parameters
| Parameter | Suggested Conditions |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of Acetonitrile and a buffer (e.g., 20mM phosphate buffer, pH 3.5) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection, scan for optimal wavelength (e.g., 280 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Visualization of Protocols and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for preparing and assessing the stability of a (±)-Sinactine solution.
Caption: Workflow for (±)-Sinactine solution preparation and stability analysis.
Proposed Signaling Pathway
Tetrahydroprotoberberine alkaloids have been reported to interact with various signaling pathways. Based on studies of related compounds like berberine and tetrandrine, (±)-Sinactine may modulate inflammatory and cell survival pathways such as NF-κB and PI3K/Akt/mTOR.
References
Application Notes and Protocols for the Analytical Detection of (±)-Sinactine
These application notes provide detailed methodologies for the qualitative and quantitative analysis of (±)-Sinactine in biological matrices, targeting researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques for similar alkaloid and synthetic compounds.
Introduction
(±)-Sinactine is a tetrahydroprotoberberine alkaloid.[1] Accurate and reliable analytical methods are crucial for its detection and quantification in various samples, particularly in research and pharmaceutical development. This document outlines protocols for sample preparation, and subsequent analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), techniques widely employed for the analysis of complex organic molecules.[2][3][4]
Sample Preparation: Extraction from Biological Matrices
Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest.[5][6][7] The choice of method depends on the sample matrix (e.g., plasma, urine, serum).[5][8]
2.1. Solid-Phase Extraction (SPE) Protocol
SPE is a common and effective technique for cleaning up complex samples.[5][9][10]
-
Sample Pre-treatment:
-
To 1 mL of the biological sample (e.g., plasma or urine), add an internal standard.
-
If the sample is plasma or serum, perform protein precipitation by adding 2 mL of acetonitrile.[11] Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.[9] Use the supernatant for the next step.
-
For urine samples, adjust the pH to approximately 6.0 with a phosphate buffer.[9]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of about 1 mL/min.[9]
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.[9]
-
A subsequent wash with a mild organic solvent (e.g., 1 mL of 20% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Elute (±)-Sinactine from the cartridge using 2 mL of methanol or a mixture of dichloromethane, isopropanol, and ammonium hydroxide (78:20:2 v/v/v).[9]
-
-
Dry-down and Reconstitution:
2.2. Liquid-Liquid Extraction (LLE) Protocol
LLE is an alternative method for sample clean-up.[5][8]
-
Sample Pre-treatment:
-
To 1 mL of the biological sample, add an internal standard.
-
Adjust the sample pH to basic conditions (e.g., pH 9-10) using ammonium hydroxide to ensure (±)-Sinactine is in its free base form.
-
-
Extraction:
-
Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).[9]
-
Vortex vigorously for 2 minutes and then centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
-
Collection and Evaporation:
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for analysis.[9]
-
Analytical Methods
3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the quantification of various compounds.[4][12][13]
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable.
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape).[15]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 25°C.[13]
-
Detection Wavelength: Based on the UV absorbance spectrum of (±)-Sinactine. If not known, a DAD can be used to identify the optimal wavelength.
-
Injection Volume: 10-20 µL.
-
3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it ideal for analyzing analytes at low concentrations in complex matrices.[15][16][17]
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reversed-phase column such as a C18 or a biphenyl column (e.g., 100 mm x 2.1 mm, 1.7 µm) is recommended for good separation.[15]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B).[15]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for nitrogen-containing compounds like alkaloids.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for (±)-Sinactine and an internal standard should be monitored. These transitions need to be determined by infusing a standard solution of the analyte.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics that can be expected from a validated LC-MS/MS method for the analysis of a small molecule like (±)-Sinactine in a biological matrix. These values are based on data reported for similar compounds.[15][16][18]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Workflows and Diagrams
5.1. General Experimental Workflow
The overall process from sample receipt to final data analysis is depicted in the following workflow diagram.
5.2. Solid-Phase Extraction (SPE) Workflow
The following diagram illustrates the key steps involved in the Solid-Phase Extraction protocol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for the detection of undeclared synthetic drugs in traditional herbal medicines as adulterants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cbspd.com [cbspd.com]
- 9. mdpi.com [mdpi.com]
- 10. bib.irb.hr:8443 [bib.irb.hr:8443]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparative enzymatic synthesis and HPLC analysis of rhapontigenin: applications to metabolism, pharmacokinetics and anti-cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comprehensive Quantitative Analysis of 32 Chemical Ingredients of a Chinese Patented Drug Sanhuang Tablet - PMC [pmc.ncbi.nlm.nih.gov]
Application of (±)-Sinactine in Neurobiology: Research Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-Sinactine, also known as (±)-Tetrahydroepiberberine, is a member of the tetrahydroprotoberberine (THPB) class of isoquinoline alkaloids. While direct and extensive research on the neurobiological applications of (±)-Sinactine is limited, the broader class of THPB alkaloids is recognized for its significant interactions with the central nervous system, particularly the dopaminergic system. Compounds in this family have demonstrated a unique pharmacological profile, often acting as dopamine D2 receptor antagonists and D1 receptor agonists[1][2]. This dual activity makes them compelling candidates for investigation in various neurological and psychiatric conditions.
These application notes provide an overview of the potential neurobiological applications of (±)-Sinactine based on data from closely related compounds. Detailed protocols for key experiments are included to facilitate further research into its specific mechanisms of action and therapeutic potential.
Disclaimer: The quantitative data and signaling pathways described below are largely extrapolated from studies on closely related THPB alkaloids, such as (±)-stepholidine and levo-Corydalmine (l-CDL). Direct experimental validation for (±)-Sinactine is required.
Quantitative Data: Dopamine Receptor Affinity of Related THPB Alkaloids
The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of THPB alkaloids structurally related to (±)-Sinactine at dopamine receptors. This data provides a preliminary indication of the potential potency of (±)-Sinactine.
| Compound | Receptor | Parameter | Value (nM) | Reference |
| (±)-Stepholidine | Dopamine D1 | Ki | 5.6 | [3] |
| Dopamine D2 | Ki | 115.5 | [3] | |
| Dopamine D3 | Ki | 101 | [3] | |
| levo-Corydalmine (l-CDL) | Dopamine D1 | IC50 | 200 | [4] |
| Dopamine D2 | IC50 | 860 | [4] |
Signaling Pathways
Based on the activity of related THPBs, (±)-Sinactine is hypothesized to modulate neuronal function primarily through the dopaminergic system, exhibiting a dual role as a dopamine D1 receptor agonist and a D2 receptor antagonist.
-
Dopamine D1 Receptor Agonism (Gs-coupled): Activation of D1 receptors typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including ion channels and transcription factors like CREB, leading to neuronal excitation.
-
Dopamine D2 Receptor Antagonism (Gi-coupled): Blockade of D2 receptors prevents the inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels. D2 receptor activation normally also involves the modulation of potassium channels and inhibition of calcium channels, so antagonism of this receptor can lead to increased neuronal excitability.
References
- 1. Recent development in studies of tetrahydroprotoberberines: mechanism in antinociception and drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Development in Studies of Tetrahydroprotoberberines: Mechanism in Antinociception and Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TETRAHYDROPROTOBERBERINE ALKALOIDS WITH DOPAMINE AND σ RECEPTOR AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of spinal dopamine D1/D2 receptor heteromers by levo-Corydalmine suppressed calcium signaling cascade in spinal neurons to alleviate bone cancer pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving (±)-Sinactine solubility for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (±)-Sinactine for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is (±)-Sinactine and in which solvents is it soluble?
(±)-Sinactine, also known as (±)-Tetrahydroepiberberine, is an isoquinoline alkaloid.[1][2] It is readily soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] However, it is sparingly soluble in aqueous buffers, which can present a challenge for cell-based assays and in vivo studies.
Q2: I am observing precipitation when I dilute my (±)-Sinactine DMSO stock solution in my aqueous experimental buffer. What should I do?
This is a common issue when the final concentration of the organic solvent is not sufficient to maintain the solubility of the compound in the aqueous medium. Here are a few troubleshooting steps:
-
Decrease the final concentration: The simplest solution may be to lower the final concentration of (±)-Sinactine in your experiment.
-
Increase the DMSO concentration: For in vitro assays, ensure the final DMSO concentration is kept below 0.5% to avoid cellular toxicity.[3] For in vivo studies, the final DMSO concentration should ideally be 2% or lower.[3]
-
Use a co-solvent system: For in vivo experiments, a mixture of solvents can significantly improve solubility. A protocol developed for the related compound d,l-tetrahydropalmatine uses a combination of DMSO, PEG300, and Tween-80 before final dilution in saline.
-
Stepwise dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform a stepwise dilution to prevent the compound from precipitating out of solution due to a rapid change in solvent polarity.[3]
Q3: Are there any general methods to enhance the aqueous solubility of poorly soluble compounds like (±)-Sinactine?
Yes, several techniques are widely used to improve the solubility of poorly water-soluble drugs:
-
Co-solvency: Using a mixture of water-miscible solvents (co-solvents) like DMSO, ethanol, or PEG 400 can increase solubility by reducing the polarity of the aqueous solvent.[1][4]
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[5][6] Non-ionic surfactants like Tween-80 are commonly used.[5][6]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility. As (±)-Sinactine is a basic alkaloid, lowering the pH to form a salt may improve its aqueous solubility.[7]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix (like PVP or PEG) at a solid state, which can enhance wettability and dissolution rate.[4][5]
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, effectively shielding the hydrophobic parts of the molecule and increasing its solubility in water.[8][9]
Solubility Data
The following table summarizes the known solubility of (±)-Sinactine and its related isomer, tetrahydropalmatine (THP), in various solvents. This data can guide initial solvent selection for stock solution preparation.
| Compound | Solvent | Solubility | Reference |
| (±)-Sinactine | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble (quantitative data not specified) | [1][2] |
| l-Tetrahydropalmatine | DMSO | ~30 mg/mL | [9][10] |
| l-Tetrahydropalmatine | Dimethyl Formamide (DMF) | ~30 mg/mL | [9][10] |
| l-Tetrahydropalmatine | Ethanol | ~1 mg/mL | [9][10] |
| l-Tetrahydropalmatine | 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [10] |
| d,l-Tetrahydropalmatine | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.67 mg/mL |
Experimental Protocols
Protocol 1: Preparation of (±)-Sinactine for In Vitro Aqueous Solutions
This protocol is adapted from methods used for the related compound l-tetrahydropalmatine and is suitable for cell-based experiments.
-
Prepare a High-Concentration Stock Solution: Dissolve (±)-Sinactine in 100% DMSO to create a stock solution (e.g., 10-30 mg/mL).[9][10] The solid should dissolve completely. Gentle warming or vortexing can be applied if necessary.
-
Store Properly: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
-
Dilution into Aqueous Buffer: For your experiment, perform a serial dilution. First, dilute the DMSO stock solution with your aqueous buffer of choice (e.g., PBS or cell culture medium).
-
Final Concentration: Ensure the final concentration of DMSO in the experimental setup is less than 0.5% to minimize solvent-induced cytotoxicity.[3] For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.
Protocol 2: Preparation of (±)-Sinactine for In Vivo Administration
This protocol uses a co-solvent system to improve the solubility and stability of the compound for animal studies, adapted from a method for d,l-tetrahydropalmatine.
-
Initial Dissolution: Prepare a stock solution of (±)-Sinactine in DMSO (e.g., 6.7 mg/mL).
-
Add Co-solvents: To prepare a 1 mL working solution as an example:
-
Take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
-
Final Dilution: Add 450 µL of saline (0.9% NaCl) to the mixture to bring the total volume to 1 mL. This results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: The resulting clear solution can be used for administration (e.g., intraperitoneal injection). Always prepare this working solution fresh before use.
Visual Guides: Workflows and Signaling Pathways
Experimental Workflow for Improving Solubility
The following diagram outlines a logical workflow for researchers to follow when encountering solubility challenges with (±)-Sinactine.
Caption: A troubleshooting workflow for dissolving (±)-Sinactine.
Proposed Signaling Pathway for (±)-Sinactine Isomers
Based on studies of the related tetrahydroprotoberberine alkaloid, l-tetrahydropalmatine, (±)-Sinactine may act as an antagonist at dopamine D1 and D2 receptors.[7][11] These receptors have opposing effects on the adenylyl cyclase signaling cascade.
Caption: Antagonism of D1 and D2 receptor signaling pathways.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. Tetrahydroepiberberine, Sinactine | 38853-67-7 [chemicalbook.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Improvement in aqueous solubility achieved via small molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2017009480A1 - Method for improving aqueous solubility of water-insoluble or slightly water-soluble drugs - Google Patents [patents.google.com]
- 7. Recent development in studies of tetrahydroprotoberberines: mechanism in antinociception and drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Enhanced Solubility of Alkaloids by Complexation with Polycarboxylic Materials for Controlled Release Formulations: Case of Peschiera fuchsiaefolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (±)-Sinactine HPLC Peaks
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of (±)-Sinactine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of (±)-Sinactine relevant to HPLC analysis?
(±)-Sinactine, also known as Tetrahydroepiberberine, is an isoquinoline alkaloid.[1][2] Its chemical formula is C20H21NO4[3][4][5]. It is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][5] Understanding its solubility is crucial for preparing the sample and mobile phase to prevent precipitation in the HPLC system. As an alkaloid, it is a basic compound, which can sometimes lead to peak tailing in reverse-phase chromatography due to interactions with residual silanols on the stationary phase.[6]
Q2: I am seeing a split peak for (±)-Sinactine. What are the possible causes?
Peak splitting for a single analyte can be caused by several factors. If all peaks in your chromatogram are splitting, the issue is likely systemic, such as a blocked inlet frit or a void in the column packing.[7][8] However, if only the (±)-Sinactine peak is splitting, the cause is more specific to the analyte and its interaction with the system.[7][8]
Common causes for single peak splitting include:
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause the peak to split.[8] It is recommended to dissolve the sample in the mobile phase itself or in a weaker solvent.[8]
-
Column Overload: Injecting too much sample can lead to peak distortion and splitting.[8] Try diluting the sample or reducing the injection volume.[8]
-
Co-elution of Isomers or Impurities: It's possible that an impurity or a closely related compound is co-eluting with (±)-Sinactine.[7] Adjusting the mobile phase composition or temperature may help resolve them.[7]
Q3: My chromatogram shows "ghost peaks" that are not present in my sample. What are they and how can I get rid of them?
Ghost peaks are unexpected peaks that appear in a chromatogram and are not related to the injected sample.[9][10] They can arise from various sources:
-
Contaminated Mobile Phase: Impurities in the solvents, especially water, can accumulate on the column and elute as ghost peaks, particularly in gradient elution.[11][12][13] Using fresh, high-purity solvents and filtering them can help.[11][14]
-
System Contamination: Carryover from previous injections is a common cause.[12][15] Ensure the autosampler needle and injection port are clean and implement adequate wash cycles between injections.[13]
-
Degraded System Components: Leaching from pump seals or other plastic components can introduce contaminants.[12]
To identify the source, you can run a blank gradient (without injecting a sample).[10] If the ghost peaks are still present, the contamination is likely in the mobile phase or the HPLC system itself.[10]
Q4: The retention time for my (±)-Sinactine peak is shifting between runs. What could be the cause?
Retention time instability can compromise the reliability of your results. Common causes include:
-
Changes in Mobile Phase Composition: Even a small error in the mobile phase preparation can lead to significant shifts in retention time.[8][16] Ensure accurate and consistent preparation.
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[13][16][17] Using a column oven is recommended for better reproducibility.[16]
-
Column Equilibration: Insufficient column equilibration time before starting a new run can cause retention time drift.[16]
-
Flow Rate Inconsistency: Leaks in the system or issues with the pump can cause the flow rate to fluctuate, leading to unstable retention times.[16][18]
Troubleshooting Guides
Guide 1: Resolving Peak Splitting
This guide provides a step-by-step approach to diagnosing and resolving split peaks for (±)-Sinactine.
| Step | Action | Rationale |
| 1 | Inject a Blank | Run a blank injection (mobile phase only). If you still see a split peak, it indicates a system issue rather than a sample problem. |
| 2 | Check All Peaks | Observe if all peaks in a standard mixture are splitting or just the (±)-Sinactine peak. If all peaks are split, the problem is likely at or before the column inlet.[7] |
| 3 | Reduce Injection Volume/Concentration | Inject a smaller volume or a more dilute sample. If the peak shape improves, the original issue was likely column overload.[8] |
| 4 | Modify Sample Solvent | Dissolve the (±)-Sinactine standard in the initial mobile phase composition. If this resolves the splitting, the original sample solvent was too strong.[8] |
| 5 | Inspect and Clean the System | If the problem persists, inspect the column for voids and check for blockages in the frit.[7] Consider back-flushing the column (if the manufacturer allows) or replacing the frit.[8] |
Experimental Protocols
Standard HPLC Method for (±)-Sinactine Analysis
This protocol provides a general starting point for the HPLC analysis of (±)-Sinactine. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0)[19] |
| Elution | Isocratic or gradient elution. For gradient, a common starting point is a linear gradient from a lower to a higher percentage of acetonitrile. |
| Flow Rate | 1.0 mL/min[19][20] |
| Detection Wavelength | UV detection, wavelength to be optimized based on the UV spectrum of (±)-Sinactine. |
| Column Temperature | 25 °C[19] |
| Injection Volume | 10-20 µL[19][20] |
| Sample Preparation | Dissolve the (±)-Sinactine sample in the initial mobile phase composition. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC peak problems encountered during the analysis of (±)-Sinactine.
Caption: Troubleshooting workflow for (±)-Sinactine HPLC analysis.
References
- 1. Tetrahydroepiberberine, Sinactine | 38853-67-7 [chemicalbook.com]
- 2. Tetrahydroepiberberine, Sinactine | 38853-67-7 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. (+-)-Sinactine | C20H21NO4 | CID 5321317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
- 9. wyatt.com [wyatt.com]
- 10. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 11. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 12. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. uhplcs.com [uhplcs.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. uhplcs.com [uhplcs.com]
- 18. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 19. mdpi.com [mdpi.com]
- 20. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing (±)-Sinactine Dosage for Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of (±)-Sinactine for various cell lines. As direct experimental data for (±)-Sinactine is limited, the information provided here is largely based on studies of the structurally related compound, Sinomenine, and its derivatives. Researchers should use this as a starting point and perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of (±)-Sinactine?
A1: While direct studies on (±)-Sinactine are not widely available, the related compound Sinomenine exhibits a broad range of pharmacological effects, including antitumor, anti-inflammatory, neuroprotective, and immunosuppressive properties.[1] In cancer cell lines, Sinomenine and its derivatives have been shown to inhibit proliferation, induce apoptosis (cell death), and suppress metastasis.[2][3]
Q2: Which signaling pathways are likely affected by (±)-Sinactine?
A2: Based on research on Sinomenine, (±)-Sinactine may modulate several key signaling pathways involved in cell growth, survival, and inflammation. These include the PI3K/Akt/mTOR, NF-κB, MAPK, and JAK/STAT signaling pathways.[1] Some studies also indicate an effect on the AMPK/STAT3 pathway.[4]
Q3: What is a good starting concentration range for my experiments?
A3: The effective concentration of Sinomenine and its derivatives can vary significantly depending on the cell line and the specific derivative. Reported half-maximal inhibitory concentrations (IC50) range from the nanomolar to the millimolar level. For example, some derivatives have shown IC50 values as low as 0.82 µM in MDA-MB-231 breast cancer cells, while Sinomenine hydrochloride had IC50 values in the millimolar range for the same cell line.[5][6] It is recommended to perform a broad dose-response experiment, for instance, from 10 nM to 100 µM, to determine the optimal concentration for your specific cell line.
Q4: How long should I treat my cells with (±)-Sinactine?
A4: Treatment duration will depend on the endpoint of your assay. For cell viability assays, a 48 to 72-hour incubation is common.[7] For signaling pathway studies, which often look at protein phosphorylation events, shorter time points (e.g., 1, 6, 12, 24 hours) may be more appropriate. A time-course experiment is recommended to determine the optimal treatment duration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability | Concentration is too low. | Increase the concentration range in your dose-response experiment. |
| Cell line is resistant. | Consider using a different cell line or combination therapy. | |
| Compound has degraded. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| High cell death even at low concentrations | Cell line is highly sensitive. | Lower the concentration range in your dose-response experiment. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below a non-toxic level (typically <0.1%) and include a vehicle control. | |
| Inconsistent results between experiments | Variation in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. |
| Variation in compound preparation. | Prepare fresh dilutions from a concentrated stock for each experiment. | |
| Passage number of cells. | Use cells within a consistent and low passage number range. | |
| Precipitate forms in the culture medium | Poor solubility of the compound. | Ensure the stock solution is fully dissolved before adding it to the medium. Consider using a different solvent or a solubilizing agent, but first validate its lack of toxicity on the cells. |
Quantitative Data Summary
The following tables summarize the reported IC50 values for Sinomenine and its derivatives in various cancer cell lines. This data can be used as a reference for designing initial dose-response experiments for (±)-Sinactine.
Table 1: IC50 Values of Sinomenine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Sinomenine derivative (7Cc) | MDA-MB-231 | Breast Cancer | 0.82 µM | [5] |
| Sinomenine hydrochloride | MDA-MB-231 | Breast Cancer | 1.33 mM | [1] |
| Sinomenine hydrochloride | MCF-7 | Breast Cancer | 1.51 mM | [1] |
| Sinomenine derivative (6d) | MCF-7 | Breast Cancer | 3.46 - 11.51 µM | [1] |
| Sinomenine derivative (6d) | HeLa | Cervical Cancer | 3.46 - 11.51 µM | [1] |
| Sinomenine derivative (6d) | HepG2 | Liver Cancer | 3.46 - 11.51 µM | [1] |
| Sinomenine derivative (6d) | SW480 | Colon Cancer | 3.46 - 11.51 µM | [1] |
| Sinomenine derivative (6d) | A549 | Lung Cancer | 3.46 - 11.51 µM | [1] |
| Sinomenine | SW1116 | Colon Cancer | ~8 mM (at 48h) | [7] |
| Sinomenine derivatives (5g, 5i, 5j) | HepG2 | Liver Cancer | >53.2% inhibition at 20 µM | [8] |
| Sinomenine derivatives (5i, 5j) | MCF-7 | Breast Cancer | 54.13% and 63.35% inhibition at 20 µM | [8] |
| Sinomenine derivatives (5i, 5j) | HeLa | Cervical Cancer | 94.43% and 80.22% inhibition at 20 µM | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol describes a general method for determining the effect of (±)-Sinactine on cell viability.
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Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of (±)-Sinactine in culture medium at 2X the final desired concentrations.
-
Treatment: Remove the existing medium from the wells and add 100 µL of the prepared (±)-Sinactine dilutions. Include wells with vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Viability Assessment: Add 10 µL of MTT (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours.
-
Data Acquisition: For MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well and read the absorbance at 570 nm. For CCK-8, read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol outlines the steps to analyze changes in protein expression or phosphorylation in a specific signaling pathway following treatment with (±)-Sinactine.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with the desired concentration(s) of (±)-Sinactine for the appropriate duration(s).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
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Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
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SDS-PAGE and Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-NF-κB) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by (±)-Sinactine.
Caption: Potential inhibition of the NF-κB signaling pathway by (±)-Sinactine.
Caption: General experimental workflow for optimizing (±)-Sinactine dosage.
References
- 1. mdpi.com [mdpi.com]
- 2. karger.com [karger.com]
- 3. The anti-tumor potential of sinomenine: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sinomenine Suppresses Development of Hepatocellular Carcinoma Cells via Inhibiting MARCH1 and AMPK/STAT3 Signaling Pathway [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Anti-breast cancer sinomenine derivatives via mechanisms of apoptosis induction and metastasis reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sinomenine, a COX-2 inhibitor, induces cell cycle arrest and inhibits growth of human colon carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Biological Evaluation and Silico Prediction of Novel Sinomenine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
preventing (±)-Sinactine degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of (±)-Sinactine in solution.
Frequently Asked Questions (FAQs)
Q1: My (±)-Sinactine solution has turned yellow/brown. What does this indicate?
A change in color, such as turning yellow or brown, is a common indicator of chemical degradation. This is often due to oxidation or other chemical transformations of the (±)-Sinactine molecule, particularly when exposed to light, high temperatures, or oxidative agents. It is recommended to prepare fresh solutions and protect them from light and heat.
Q2: I observed precipitation in my aqueous (±)-Sinactine solution. What could be the cause?
Precipitation in an aqueous solution of (±)-Sinactine can be due to several factors:
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Poor Solubility: (±)-Sinactine, also known as tetrahydropalmatine, has limited solubility in aqueous buffers.[1] For improved solubility, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[1]
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pH Changes: The solubility of alkaloids like (±)-Sinactine is highly dependent on pH. As a basic compound, its solubility is generally higher in acidic conditions where it forms a more soluble salt. A shift in pH towards neutral or alkaline conditions can cause the free base to precipitate.
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Degradation: The formation of insoluble degradation products can also lead to precipitation.
Q3: What are the optimal storage conditions for (±)-Sinactine solutions to minimize degradation?
To ensure the stability of (±)-Sinactine solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, ideally at -20°C for long-term storage.
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Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation can be a significant issue for many pharmaceutical compounds.
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pH: Maintain a slightly acidic pH. Studies have suggested that a mild acidic environment can protect tetrahydropalmatine from degradation.[2]
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Inert Atmosphere: For maximum stability, particularly for stock solutions in organic solvents, it is advisable to purge the vial with an inert gas like nitrogen or argon before sealing to prevent oxidation.[1] Aqueous solutions are not recommended for storage for more than one day.[1]
Q4: How can I assess the stability of my (±)-Sinactine solution?
The stability of a (±)-Sinactine solution can be assessed by performing a stability-indicating analysis, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or mass spectrometric detection. These methods can separate the intact (±)-Sinactine from its degradation products and allow for the quantification of its concentration over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low analytical signal (potency loss) | Degradation of (±)-Sinactine. | Prepare fresh solutions and ensure proper storage conditions (see FAQ Q3). Review the solution preparation protocol to rule out dilution errors. |
| Appearance of new peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm the specificity of the analytical method. |
| Solution is cloudy or contains particulates | Precipitation due to poor solubility or pH shift. | Ensure the concentration is within the solubility limits for the chosen solvent system. Confirm the pH of the solution and adjust if necessary. Consider preparing a fresh solution. |
| Inconsistent results between experiments | Instability of the solution leading to variable concentrations. | Prepare fresh solutions for each experiment or establish the stability of the solution under the experimental conditions for a defined period. |
Forced Degradation of (±)-Sinactine: A Representative Study
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[3][4] The following table summarizes hypothetical data from a forced degradation study on (±)-Sinactine in solution, illustrating the expected percentage of degradation under various stress conditions.
| Stress Condition | Description | Time | Temperature | % Degradation (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 25% |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 30% |
| Thermal Degradation | In Water | 48 hours | 80°C | 20% |
| Photodegradation | UV Light (254 nm) | 24 hours | Room Temp | 18% |
Experimental Protocols
Protocol for Forced Degradation Study of (±)-Sinactine
Objective: To investigate the degradation of (±)-Sinactine under various stress conditions and to identify potential degradation products.
Materials:
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(±)-Sinactine
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HPLC grade water, acetonitrile, and methanol
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
-
pH meter
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HPLC or UHPLC system with UV or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of (±)-Sinactine in methanol or DMSO at a concentration of 1 mg/mL.
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
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Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.
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Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature, protected from light.
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Thermal Degradation: Dilute an aliquot of the stock solution with water to a final concentration of 100 µg/mL. Incubate at 80°C.
-
Photodegradation: Dilute an aliquot of the stock solution with water to a final concentration of 100 µg/mL. Expose the solution to UV light (e.g., in a photostability chamber). A control sample should be wrapped in foil and kept under the same conditions.
-
-
Sample Analysis:
-
At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
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Analyze the samples using a validated stability-indicating HPLC method. The mobile phase could consist of a gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate or formic acid).
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Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent (±)-Sinactine peak.
-
-
Data Analysis: Calculate the percentage of degradation of (±)-Sinactine for each stress condition at each time point.
Visualizations
Caption: A hypothetical degradation pathway for (±)-Sinactine.
Caption: Workflow for a forced degradation study of (±)-Sinactine.
Caption: A decision tree for troubleshooting (±)-Sinactine solution issues.
References
Technical Support Center: (±)-Sinactine Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to bacterial resistance to (±)-Sinactine (also known as Tetrahydropalmatine).
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of (±)-Sinactine against our bacterial strain. What is the most likely mechanism of resistance?
A1: The most commonly reported mechanism of resistance against natural alkaloids like (±)-Sinactine is the active removal of the compound from the bacterial cell by efflux pumps.[1][2] These are transport proteins that expel a wide range of substrates, including antibiotics, from the cell's interior, preventing them from reaching their target.[2][3] While other mechanisms like target modification or enzymatic degradation are possible for some antibiotics, efflux is a primary defense against many plant-derived compounds.[4][5]
Q2: How can we experimentally determine if efflux pumps are responsible for the observed resistance?
A2: The most direct method is to test for synergy between (±)-Sinactine and a known Efflux Pump Inhibitor (EPI). An EPI is a compound that blocks the activity of the efflux pump, thereby increasing the intracellular concentration and efficacy of the antibiotic.[1][6] If the MIC of (±)-Sinactine decreases significantly in the presence of a sub-inhibitory concentration of an EPI, it strongly suggests that efflux is the mechanism of resistance. Common broad-spectrum EPIs used in research include reserpine and piperine.[2][3][4]
Q3: What are some potential compounds we can use to overcome (±)-Sinactine resistance?
A3: The strategy is to find a synergistic partner, typically an EPI, that restores the activity of (±)-Sinactine. Plant-derived phytochemicals are a rich source of EPIs.[1][4] For example, the flavonolignan 5'-methoxyhydnocarpin-D (5'-MHC-D) has been shown to dramatically increase the antibacterial activity of berberine, a structurally related alkaloid, against Staphylococcus aureus by inhibiting the NorA efflux pump.[7] Other natural compounds like terpenoids and flavonoids have also shown potential as EPIs.[1]
Q4: Can we develop a workflow to investigate and overcome resistance?
A4: Yes, a logical workflow is crucial for systematically addressing resistance. The process involves confirming the resistance phenotype, forming a hypothesis about the mechanism, testing that hypothesis with specific assays, and analyzing the results to find a solution. See the diagram below for a detailed troubleshooting workflow.
Troubleshooting Guides & Experimental Protocols
Guide 1: Confirming Efflux-Mediated Resistance
This guide outlines the process for testing the hypothesis that efflux pumps are causing resistance to (±)-Sinactine. The core of this process is the checkerboard assay to quantify the synergistic effect of an Efflux Pump Inhibitor (EPI).
Logical Workflow for Troubleshooting Resistance
References
- 1. Antibiotic Potentiation Through Phytochemical-Based Efflux Pump Inhibitors to Combat Multidrug Resistance Bacteria | Bentham Science [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Phytochemicals for Combating Antibiotic Resistance in Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: (±)-Sinactine Synthesis Yield Improvement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of (±)-Sinactine. The information is structured to help improve reaction yields and streamline the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for (±)-Sinactine?
A1: A concise and effective synthesis of (±)-Sinactine and related tetrahydroprotoberberine alkaloids involves a three-step process.[1] This strategy begins with commercially available substituted phenylethylamines and benzaldehydes. The key steps are:
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Continuous flow synthesis of a secondary amine hydrochloride.
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A Pictet–Spengler reaction/Friedel–Crafts hydroxyalkylation/dehydration cascade to construct the core dihydroprotoberberine structure.
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An Iridium-catalyzed enantioselective hydrogenation to introduce the final stereochemistry, although for the racemic (±)-Sinactine, a non-chiral hydrogenation or a different reduction method could be employed.
Q2: How critical is the purity of the starting materials?
A2: The purity of the starting phenylethylamine and benzaldehyde derivatives is crucial for high yields. Impurities can interfere with the catalyst and lead to the formation of side products, complicating the purification process. It is recommended to use high-purity, commercially available starting materials or to purify them before use.
Q3: What are the common methods for purifying the final (±)-Sinactine product?
A3: Tetrahydroprotoberberine alkaloids like Sinactine are basic compounds.[2] Purification can often be achieved through:
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Acid-base extraction: The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the protonated alkaloid. The aqueous layer is then basified, and the purified alkaloid is extracted back into an organic solvent.[2]
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Column chromatography: Silica gel chromatography is a standard method for purifying alkaloids. A solvent system of dichloromethane/methanol or chloroform/methanol with a small amount of ammonia can be effective.
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Crystallization: If the final product is a solid, crystallization can be an excellent method for achieving high purity.[2]
Q4: Can this synthesis be scaled up?
A4: Yes, the described synthetic route is designed to be efficient and sustainable, making it amenable to scaling up. The initial continuous flow synthesis of the secondary amine is particularly well-suited for larger-scale production. However, when scaling up, reaction conditions such as temperature control and mixing efficiency become more critical and may require optimization.
Troubleshooting Guides
Step 1 & 2: Pictet–Spengler / Friedel–Crafts Cascade Reaction
This key step forms the tetracyclic core of Sinactine. The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure.[3]
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Ineffective Iminium Ion Formation: The reaction conditions may not be acidic enough to promote the formation of the electrophilic iminium ion intermediate.[4] | • Use a stronger acid catalyst, such as trifluoroacetic acid (TFA). • Switch from a protic to an aprotic solvent like dichloromethane to enhance the catalyst's effectiveness.[4] |
| Low Nucleophilicity of the β-arylethylamine: Electron-withdrawing groups on the aromatic ring can reduce its nucleophilicity. | • While difficult to change for a given substrate, ensure reaction conditions are optimized for maximum electrophilicity of the iminium ion partner. | |
| Formation of Side Products/Impurities | Over-alkylation: The product is more nucleophilic than the starting material, which can lead to further reactions. | • Use a stoichiometric amount of the aldehyde or a slight excess of the amine. • Control the reaction temperature; lower temperatures often increase selectivity. |
| Oxidation of the Product: The tetrahydroprotoberberine product can be susceptible to oxidation. | • Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup. | |
| Incomplete Reaction | Catalyst Deactivation: Basic impurities in the reagents or solvent can neutralize the acid catalyst. | • Ensure all reagents and solvents are pure and dry. • Consider adding the catalyst in portions during the reaction. |
| Reversibility of the Reaction: At higher temperatures, the reaction can be reversible.[4] | • Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Step 3: Reduction of the Dihydroprotoberberine Intermediate
For the synthesis of (±)-Sinactine, a standard reduction of the enamine-like intermediate is required.
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reduction | Inactive Catalyst/Reagent: The reducing agent (e.g., NaBH₄) may have degraded, or the catalyst (for catalytic hydrogenation) may be poisoned. | • Use a fresh batch of the reducing agent. • For catalytic hydrogenation, ensure the substrate is free of impurities that could poison the catalyst (e.g., sulfur compounds). |
| Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate. | • Increase the equivalents of the reducing agent (e.g., use 1.5-2.0 equivalents of NaBH₄). | |
| Formation of Over-reduced Products | Harsh Reaction Conditions: The reaction conditions may be too aggressive, leading to the reduction of other functional groups. | • Perform the reduction at a lower temperature (e.g., 0 °C or room temperature). • Choose a milder reducing agent if applicable. |
Quantitative Data Summary
The following table presents illustrative data on how reaction parameters can influence the yield of the key Pictet–Spengler/Friedel–Crafts cascade reaction, based on general principles for this type of transformation.
| Parameter | Condition A | Yield A | Condition B | Yield B | Rationale |
| Acid Catalyst | Acetic Acid | 45% | Trifluoroacetic Acid (TFA) | 85% | Stronger acids like TFA are more effective at promoting the formation of the reactive iminium ion intermediate.[4] |
| Solvent | Methanol (Protic) | 60% | Dichloromethane (Aprotic) | 88% | Aprotic solvents can enhance the effectiveness of the acid catalyst.[3][4] |
| Temperature | 60 °C | 75% | Room Temperature | 90% | Higher temperatures can lead to side reactions and decomposition, while optimal temperatures can improve selectivity and yield. |
| Reaction Time | 2 hours | 70% | 12 hours | 92% | Insufficient reaction time can lead to incomplete conversion. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal duration. |
Experimental Protocols
Protocol 1: Pictet–Spengler/Friedel–Crafts Cascade for Dihydroprotoberberine Core
This protocol is a representative procedure for the synthesis of the dihydroprotoberberine intermediate.
-
Preparation: To a round-bottom flask under an inert nitrogen atmosphere, add the secondary amine hydrochloride (1.0 equivalent).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Aldehyde: Add the substituted benzaldehyde (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (1.2 equivalents) dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reduction to (±)-Sinactine
This protocol describes a standard reduction of the enamine-like intermediate to the final product.
-
Preparation: Dissolve the crude dihydroprotoberberine intermediate (1.0 equivalent) in methanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude (±)-Sinactine. Further purification can be achieved by acid-base extraction or crystallization.
Visualizations
Caption: Overall workflow for the synthesis of (±)-Sinactine.
Caption: Troubleshooting logic for low yield in the Pictet-Spengler reaction.
References
- 1. Total Synthesis of (-)-Canadine, (-)-Rotundine, (-)-Sinactine, and (-)-Xylopinine Using a Last-Step Enantioselective Ir-Catalyzed Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmakonpress.gr [pharmakonpress.gr]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
Navigating the Synthesis of (±)-Sinactine: A Technical Support Guide for Scale-Up
For Researchers, Scientists, and Drug Development Professionals.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scaling-up of (±)-Sinactine, also known as (±)-Tetrahydropalmatine, production. The information is designed to assist researchers in overcoming common obstacles in synthesis and purification, ensuring a smoother transition from laboratory-scale experiments to larger-scale manufacturing.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in scaling up (±)-Sinactine production?
Scaling up the synthesis of (±)-Sinactine, a tetrahydroprotoberberine alkaloid, presents several key challenges that are common in the production of complex organic molecules. These include:
-
Reaction Control: Exothermic reactions, particularly in the cyclization steps, can become difficult to manage on a larger scale, potentially leading to side reactions and safety hazards.[1]
-
Mixing and Mass Transfer: Ensuring homogenous mixing in large reactors is crucial for consistent reaction outcomes. Inefficient mixing can lead to localized "hot spots" and reduced yields.[1]
-
Purification: Chromatographic purification methods that are effective at the lab scale often become impractical and costly at an industrial scale. Developing robust crystallization or alternative purification methods is essential.[1]
-
Yield and Purity: Maintaining high yield and purity during scale-up can be difficult due to changes in surface area-to-volume ratios, reaction kinetics, and impurity profiles.
-
Diastereomer Formation: The synthesis can produce a mixture of diastereomers that may be difficult to separate, requiring optimization of reaction conditions to improve diastereoselectivity.[1]
-
Regulatory Compliance: Meeting Good Manufacturing Practices (GMP) for larger-scale production adds a layer of complexity to the process.
2. What are the key synthetic strategies for producing the (±)-Sinactine core structure?
The core tetrahydroprotoberberine structure of (±)-Sinactine is typically synthesized through a sequence involving the formation of a substituted phenethylamine, followed by acylation and subsequent intramolecular cyclization reactions. The two most common and critical cyclization methods are:
-
Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline intermediate.[2][3]
-
Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[4]
The dihydroisoquinoline intermediate from the Bischler-Napieralski reaction is then typically reduced, and the final ring is closed through a subsequent reaction, often a Mannich-type condensation.
3. How can I improve the yield and purity of my scaled-up (±)-Sinactine synthesis?
Improving yield and purity at scale requires a multi-faceted approach:
-
Process Optimization: Systematically optimize reaction parameters such as temperature, reaction time, reagent stoichiometry, and catalyst loading at a pilot scale before moving to full production.
-
Alternative Purification Strategies: Explore crystallization as a primary method for purification. This can be more cost-effective and scalable than chromatography. Solvent screening and the development of a robust crystallization protocol are crucial.
-
In-process Controls: Implement in-process analytical techniques (e.g., HPLC, UPLC) to monitor reaction progress and impurity formation in real-time, allowing for timely adjustments.
-
Telescoping Reactions: Where possible, combine reaction steps without isolating intermediates to minimize material loss and reduce processing time.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in Bischler-Napieralski cyclization | Insufficiently reactive aromatic ring (electron-withdrawing groups). | - Ensure the starting phenethylamine has electron-donating groups. - Consider using stronger activating groups if the synthesis allows. |
| Ineffective dehydrating agent. | - Use fresh, high-quality dehydrating agents like POCl₃ or P₂O₅. - For less reactive substrates, a combination of P₂O₅ in refluxing POCl₃ may be more effective.[2] | |
| Decomposition of starting material or product. | - Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times at high temperatures. - Consider milder reaction conditions if substrate is sensitive. | |
| Formation of side products in Pictet-Spengler reaction | Iminium ion instability or side reactions. | - Optimize the acid catalyst and concentration. - Control the reaction temperature carefully; lower temperatures may improve selectivity. |
| Oxidation of the tetrahydroisoquinoline product. | - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Work up the reaction promptly to minimize exposure to air. | |
| Poor diastereoselectivity | Non-optimized reaction conditions. | - Adjust the reaction temperature; lower temperatures often favor the formation of one diastereomer. - Screen different solvents, as polarity can influence the transition state. |
Purification Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty with large-scale column chromatography | High cost and time consumption. | - Develop a crystallization protocol. Screen various solvents and solvent mixtures to find conditions for optimal crystal formation and purity. - Explore other non-chromatographic techniques like liquid-liquid extraction or precipitation. |
| Product is insoluble in common NMR solvents | High polarity or crystalline nature of the free base. | - Consider preparing a salt of the final product (e.g., hydrochloride salt), which often has better solubility in common deuterated solvents.[1] |
| Product remains in the aqueous phase during work-up | High polarity of the alkaloid. | - After basifying the aqueous layer, use a more polar organic solvent for extraction or perform multiple extractions to improve recovery.[1] |
| Co-precipitation of impurities during crystallization | Impurities have similar solubility profiles to the product. | - Recrystallize the product multiple times. - Consider a pre-purification step (e.g., a quick silica plug filtration) to remove highly polar or non-polar impurities before the final crystallization. |
Quantitative Data
The following table summarizes representative data for the purification of (±)-Sinactine (dl-Tetrahydropalmatine) at a laboratory scale. It is important to note that yields and purity are expected to be lower upon initial scale-up and will require process optimization to improve.
| Purification Method | Scale | Purity | Recovery | Reference |
| High-Speed Countercurrent Chromatography (HSCCC) | 25 mg crude extract | 92.7% | 95.1% | [5] |
Experimental Protocols
A plausible multi-step synthesis for the large-scale production of (±)-Sinactine is outlined below. This protocol is a composite based on established synthetic routes for tetrahydroprotoberberine alkaloids and should be optimized at each stage for a specific manufacturing setting.
Step 1: Synthesis of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
-
Reaction Setup: In a suitable glass-lined reactor, dissolve 3,4-dimethoxyphenethylamine in an appropriate solvent such as dichloromethane (DCM) or toluene.
-
Acylation: Cool the solution to 0-5 °C. Slowly add a solution of 3,4-dimethoxyphenylacetyl chloride in the same solvent. The reaction is exothermic and the temperature should be carefully controlled.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting amine is consumed.
-
Work-up: Quench the reaction with an aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic layer under reduced pressure to obtain the crude amide. This intermediate can often be used in the next step without further purification.
Step 2: Bischler-Napieralski Cyclization
-
Reaction Setup: In a reactor equipped with a reflux condenser and a scrubber for acidic vapors, dissolve the crude amide from Step 1 in a high-boiling inert solvent like toluene or xylene.
-
Cyclization: Add phosphorus oxychloride (POCl₃) dropwise to the solution. The amount of POCl₃ will need to be optimized (typically 1.1 to 3 equivalents). Heat the reaction mixture to reflux (around 110-140 °C depending on the solvent) and maintain for several hours.
-
Reaction Monitoring: Monitor the formation of the dihydroisoquinoline intermediate by HPLC.
-
Work-up: Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and a base (e.g., concentrated ammonia or sodium hydroxide solution) to neutralize the excess acid.
-
Extraction: Extract the product with an organic solvent like DCM or ethyl acetate. Wash the combined organic layers and concentrate to obtain the crude dihydroisoquinoline.
Step 3: Reduction of the Dihydroisoquinoline Intermediate
-
Reaction Setup: Dissolve the crude dihydroisoquinoline from Step 2 in a suitable solvent like methanol or ethanol in a reactor.
-
Reduction: Cool the solution to 0-5 °C and add a reducing agent such as sodium borohydride (NaBH₄) in portions.
-
Reaction Monitoring: Monitor the reduction by HPLC.
-
Work-up: Once the reaction is complete, carefully add an acid (e.g., dilute HCl) to quench the excess reducing agent. Adjust the pH to basic and extract the product with an organic solvent.
-
Isolation: Concentrate the organic layer to obtain the crude tetrahydroisoquinoline intermediate.
Step 4: Mannich-type Ring Closure to form (±)-Sinactine
-
Reaction Setup: Dissolve the crude tetrahydroisoquinoline from Step 3 in a mixture of acetic acid and water.
-
Ring Closure: Add an aqueous solution of formaldehyde and heat the mixture.
-
Reaction Monitoring: Monitor the formation of (±)-Sinactine by HPLC.
-
Work-up: Cool the reaction mixture and basify with a strong base.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Purify the crude (±)-Sinactine by crystallization from a suitable solvent system (e.g., ethanol/water, acetone).
Visualizations
Experimental Workflow for (±)-Sinactine Production
Caption: A generalized workflow for the synthesis and purification of (±)-Sinactine.
Logical Relationship of Scale-Up Challenges and Mitigation Strategies
Caption: Interrelationship between challenges and mitigation strategies in scaling up (±)-Sinactine production.
References
Technical Support Center: Refining (±)-Sinactine Purification Techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of (±)-Sinactine.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of (±)-Sinactine.
Problem: Low Yield of Purified (±)-Sinactine
Q1: My final yield of purified (±)-Sinactine is significantly lower than expected after solvent extraction. What are the possible causes and solutions?
Possible Causes:
-
Incomplete Extraction: The solvent and extraction conditions may not be optimal for fully extracting (±)-Sinactine from the crude material. The choice of solvent is critical, as different solvents have varying efficiencies for dissolving alkaloids.[1] Temperature, extraction time, and solvent-to-plant material ratio also significantly impact extraction efficiency.[1]
-
Compound Degradation: Prolonged exposure to harsh temperatures or pH conditions during extraction can lead to the degradation of the target compound.[1]
-
Multiple Purification Steps: Each step in the purification process, such as liquid-liquid partitioning or chromatography, can result in sample loss.[2]
-
Emulsion Formation: During liquid-liquid extraction, the formation of a stable emulsion between the organic and aqueous layers can trap the compound and lead to poor recovery.
Solutions:
-
Optimize Solvent Selection: Test a range of solvents with varying polarities, such as methanol, ethanol, chloroform, and ethyl acetate, to identify the most effective one for (±)-Sinactine.[1]
-
Adjust Extraction Conditions: Systematically optimize the extraction temperature, duration, and the ratio of solvent to crude material to maximize yield.[1]
-
Minimize Purification Steps: If possible, streamline the purification workflow to reduce the number of transfers and chromatographic stages.
-
Break Emulsions: To address emulsion formation, try adding a saturated salt solution (brine), changing the pH, or using centrifugation to break the emulsion and improve phase separation.
Problem: Poor Resolution in Chromatographic Purification
Q2: I am observing broad, tailing, or overlapping peaks during the HPLC purification of my (±)-Sinactine extract. How can I improve the resolution?
Possible Causes:
-
Column Overload: Injecting an excessive amount of sample onto the column is a common reason for broad and asymmetrical peaks.[2]
-
Inappropriate Mobile Phase: The composition of the mobile phase may not be suitable for achieving good separation of (±)-Sinactine from impurities.
-
Column Degradation: The stationary phase of the column may have degraded, leading to poor performance.
-
Secondary Interactions: The target compound may be interacting with the silica backbone of the stationary phase, causing peak tailing.
Solutions:
-
Reduce Sample Load: Decrease the injection volume or the concentration of the sample.[2]
-
Optimize Mobile Phase: Develop a suitable gradient method using analytical HPLC first.[2] Experiment with different solvent systems and additives. For instance, adding a small amount of triethylamine (TEA) can help to reduce peak tailing for basic compounds like alkaloids.[3][4]
-
Column Maintenance and Replacement: Test the column's performance with a standard mixture. If performance is poor, try flushing the column or replace it with a new one.[5]
-
Use Additives: Incorporating additives like formic acid, trifluoroacetic acid (TFA), or triethylamine (TEA) into the mobile phase can improve peak shape by minimizing unwanted interactions with the stationary phase.[2]
Frequently Asked Questions (FAQs)
Q3: What are the most common initial steps for extracting (±)-Sinactine from a crude plant extract?
A common starting point for alkaloid extraction involves an acid-base extraction.[6] The crude extract is first dissolved in an organic solvent and then washed with an acidic aqueous solution. This protonates the basic nitrogen atom of the alkaloid, making it soluble in the aqueous phase, while neutral and acidic impurities remain in the organic phase.[6][7] The aqueous layer is then collected, and the pH is adjusted to be basic, which deprotonates the alkaloid, causing it to precipitate or be extractable back into an organic solvent.[8]
Q4: Which chromatographic techniques are most effective for purifying (±)-Sinactine?
Several chromatographic methods can be employed, often in combination:
-
Column Chromatography: This is a standard technique using stationary phases like silica gel or alumina to separate compounds based on their polarity.[1]
-
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are powerful tools for achieving high purity.[2] A C18 column is often used for the purification of natural products.[2]
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that can be effective for separating alkaloids from complex mixtures.[3][4]
Q5: Are there any environmentally friendly alternatives to traditional solvent extraction for (±)-Sinactine purification?
Yes, membrane separation technologies like microfiltration (MF) and ultrafiltration (UF) are emerging as greener alternatives.[9][10] These methods can separate alkaloids from other components in an extract solution, reducing the need for large volumes of organic solvents.[10] For example, a combination of MF and UF has been successfully used to purify sinomenine hydrochloride.[9][10]
Experimental Protocols
Protocol 1: General Acid-Base Extraction for (±)-Sinactine
-
Dissolution: Dissolve the crude extract containing (±)-Sinactine in a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1% HCl). Repeat this step three times. The (±)-Sinactine, being an alkaloid, will move into the aqueous layer as a salt.
-
Separation: Collect the aqueous layers. The organic layer containing neutral and acidic impurities can be discarded.
-
Basification: Adjust the pH of the combined aqueous layers to be basic (pH 9-10) using a suitable base (e.g., NaOH solution). This will deprotonate the (±)-Sinactine, causing it to become less water-soluble.
-
Back Extraction: Extract the basified aqueous solution with an organic solvent (e.g., chloroform) three times. The purified (±)-Sinactine will now be in the organic phase.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified (±)-Sinactine.
Protocol 2: Preparative HPLC Purification of (±)-Sinactine
-
Sample Preparation: Dissolve the partially purified (±)-Sinactine extract in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Column: Use a C18 preparative HPLC column.
-
Mobile Phase: Develop a gradient elution method using a binary solvent system, for example, water (with 0.1% formic acid) as solvent A and acetonitrile or methanol as solvent B.
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions based on the UV chromatogram peaks corresponding to (±)-Sinactine.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final purified (±)-Sinactine.
Data Presentation
Table 1: Comparison of (±)-Sinactine Purification Techniques (Illustrative Data)
| Purification Technique | Purity Achieved (%) | Yield (%) | Throughput | Key Advantage | Key Disadvantage |
| Acid-Base Extraction | 60-80 | 70-90 | High | Simple and cost-effective for initial cleanup | Not highly selective, requires further purification |
| Column Chromatography | 80-95 | 50-70 | Medium | Good for separating compounds with different polarities | Can be time-consuming and use large solvent volumes |
| Preparative HPLC | >98 | 30-60 | Low | High resolution and purity | Lower throughput and higher cost |
| Centrifugal Partition Chromatography | 90-97 | 60-80 | Medium-High | No solid support, good for complex mixtures | Requires specialized equipment |
| Membrane Filtration (MF/UF) | 80-90 | 75-85 | High | Environmentally friendly, continuous process | May not achieve very high purity alone |
Visualizations
Caption: A typical experimental workflow for the purification of (±)-Sinactine.
Caption: A logical troubleshooting guide for low yield and purity issues.
References
- 1. The Art of Solvent Extraction: Purifying Alkaloids from Plant Sources [greenskybio.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparative isolation and purification of sinomenine from Sinomenium acutum by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. Studies on the Separation and Purification of the <i>Caulis sinomenii</i> Extract Solution Using Microfiltration and Ultrafiltration - ProQuest [proquest.com]
Technical Support Center: (±)-Sinactine Off-Target Effects
Disclaimer: The compound "(±)-Sinactine" is not extensively documented in scientific literature. This guide is based on data for Sinomenine , an alkaloid with a similar name and well-characterized pharmacological and off-target effects. Researchers using novel compounds should conduct thorough profiling to determine specific off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary therapeutic targets of Sinomenine?
Sinomenine is recognized for its anti-inflammatory, immunosuppressive, and analgesic properties.[1][2] Its mechanism is complex and involves the modulation of several key signaling pathways, including:
-
NF-κB Pathway: Sinomenine inhibits the activation of NF-κB, a crucial transcription factor in the inflammatory response, thereby reducing the production of pro-inflammatory cytokines.[2][3]
-
MAPK and JAK/STAT Pathways: It modulates the MAPK and JAK/STAT signaling cascades, which are involved in cell proliferation, inflammation, and immune responses.[1][4]
-
Nrf2 Pathway: Sinomenine can activate the Nrf2 signaling pathway, which plays a role in protecting against oxidative stress.[1][5]
Q2: What are the major known off-target effects of Sinomenine?
The most significant off-target effect of Sinomenine is the induction of histamine release from mast cells, which can lead to anaphylactoid reactions.[6][7][8] Other notable off-target effects include:
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Cardiovascular Effects: Sinomenine can modulate cardiovascular functions by affecting ion channels (Ca2+ and K+), leading to vasodilation and changes in heart rate.[9][10][11]
-
Central Nervous System (CNS) Effects: At toxic doses, it can cause central excitation and convulsions.[6]
Q3: How can I minimize histamine release in my in vivo studies?
Histamine-related adverse effects are a primary concern when working with Sinomenine.[6][12] Strategies to mitigate these effects include:
-
Antihistamine Co-administration: Pre-treatment with H1-receptor antagonists can reduce side effects like pruritus and edema.[6]
-
Dose Optimization: Using the lowest effective dose can minimize the extent of mast cell degranulation.
-
Route of Administration: The route of administration can influence the rate and extent of histamine release. Slower infusion rates for intravenous administration may be beneficial.
Q4: What are the potential cardiovascular off-target effects I should monitor?
Sinomenine has been shown to cause vasodilation and can affect cardiac ion channels.[9][10] In experimental models, it is crucial to monitor:
-
Blood Pressure: Due to its vasodilatory effects, a drop in blood pressure may be observed.
-
Heart Rate and Rhythm: Sinomenine can inhibit ICa and decrease the delayed rectifier K+ current (IK), potentially prolonging the action potential duration and leading to arrhythmias.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected cytotoxicity in in vitro cell cultures. | 1. High Concentration: Sinomenine can be cytotoxic at high concentrations.[1] 2. Cell Line Sensitivity: Different cell lines may have varying sensitivities. 3. Off-Target Kinase Inhibition: Broad-spectrum kinase inhibition at high concentrations could induce apoptosis. | 1. Dose-Response Curve: Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. 2. Control Experiments: Include appropriate vehicle controls and positive controls for cytotoxicity. 3. Alternative Cell Lines: Consider using a different cell line if sensitivity is an issue. |
| High variability in in vivo animal study results. | 1. Histamine Release: Variable histamine release among animals can lead to inconsistent physiological responses.[7] 2. Metabolic Differences: Individual differences in metabolism can affect drug exposure. 3. Animal Strain: The genetic background of the animal strain can influence drug response. | 1. Acclimatization: Ensure proper acclimatization of animals before the study. 2. Antihistamine Co-treatment: Consider co-administering an antihistamine to normalize the response. 3. Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to understand the drug's exposure in your animal model. |
| Inconsistent Western blot results for downstream signaling. | 1. Timing of Sample Collection: The activation and inhibition of signaling pathways are often transient. 2. Antibody Specificity: Non-specific antibodies can lead to erroneous results. 3. Loading Controls: Inadequate loading controls can lead to misinterpretation of the data. | 1. Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for observing changes in your target pathway. 2. Antibody Validation: Validate your primary antibodies using positive and negative controls. 3. Use of Multiple Loading Controls: Use multiple stable housekeeping proteins as loading controls. |
Data on Sinomenine Receptor and Target Binding
| Target/Receptor | Binding Affinity (K D ) | Primary or Off-Target | Reference(s) |
| Guanylate-binding protein 5 (GBP5) | 3.486 µM | Primary | [13] |
| T-LAK cell-originated protein kinase (TOPK) | Binding Energy: -7.0 kcal/mol | Primary | [14] |
| Histamine H1 Receptor (H1R) | Strongest binding among histamine receptors (virtual docking) | Off-Target | [8][15] |
| Histamine H2 Receptor (H2R) | Moderate binding (virtual docking) | Off-Target | [8][15] |
| Histamine H3 Receptor (H3R) | Moderate binding (virtual docking) | Off-Target | [8][15] |
| Histamine H4 Receptor (H4R) | Weakest binding among histamine receptors (virtual docking) | Off-Target | [8][15] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of (±)-Sinactine to a specific receptor.[16][17][18]
Objective: To determine the inhibitory constant (Ki) of (±)-Sinactine for a target receptor.
Materials:
-
Membrane preparation containing the receptor of interest.
-
Radioligand specific for the target receptor.
-
(±)-Sinactine stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of (±)-Sinactine in assay buffer.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of (±)-Sinactine.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of (±)-Sinactine and determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
In Vitro Histamine Release Assay
This protocol provides a method to quantify histamine release from mast cells upon exposure to (±)-Sinactine.[19][20][21][22][23]
Objective: To measure the amount of histamine released from mast cells in response to (±)-Sinactine.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells.
-
(±)-Sinactine stock solution.
-
Tyrode's buffer or other suitable buffer.
-
Positive control (e.g., ionomycin or anti-IgE).
-
Histamine ELISA kit or fluorometric assay reagents.
Procedure:
-
Culture mast cells in appropriate conditions.
-
Wash the cells and resuspend them in buffer.
-
Aliquot the cell suspension into microcentrifuge tubes.
-
Add varying concentrations of (±)-Sinactine, a positive control, or buffer (for spontaneous release) to the cells.
-
Incubate at 37°C for 30-60 minutes.
-
Pellet the cells by centrifugation.
-
Collect the supernatant, which contains the released histamine.
-
To determine the total histamine content, lyse a separate aliquot of cells.
-
Quantify the histamine concentration in the supernatants and the cell lysate using a histamine ELISA kit or a fluorometric assay.
-
Calculate the percentage of histamine release for each condition relative to the total histamine content.
Calcium Flux Assay
This protocol is designed to assess the effect of (±)-Sinactine on intracellular calcium levels, which can indicate the activation of certain GPCRs or ion channels.[24][25][26][27][28]
Objective: To measure changes in intracellular calcium concentration in response to (±)-Sinactine.
Materials:
-
Cells expressing the target receptor or ion channel.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2, or Indo-1).
-
(±)-Sinactine stock solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of (±)-Sinactine into the wells and immediately begin recording the fluorescence signal over time.
-
Include positive controls (e.g., a known agonist for the receptor) and vehicle controls.
-
Analyze the data by calculating the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes) to determine the extent of calcium mobilization.
Visualizations
Caption: Primary signaling pathways of Sinomenine.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Sinomenine hydrochloride? [synapse.patsnap.com]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. Anti-Inflammatory Mechanism Prediction of Sinomenine Based on Network Pharmacology and Its Biological Activity Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacology of sinomenine, an anti-rheumatic alkaloid from Sinomenium acutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sinomenine-induced histamine release-like anaphylactoid reactions are blocked by tranilast via inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Advances and Prospects on Mechanism of Sinomenin on Histamine Release and the Binding to Histamine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular Pharmacology of Sinomenine: The Mechanical and Electropharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiovascular Pharmacology of Sinomenine: The Mechanical and Electropharmacological Actions | Drug Target Insights [journals.aboutscience.eu]
- 11. Sinomenine in Cardio-Cerebrovascular Diseases: Potential Therapeutic Effects and Pharmacological Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sinomenine ameliorates collagen-induced arthritis in mice by targeting GBP5 and regulating the P2X7 receptor to suppress NLRP3-related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. novamedline.com [novamedline.com]
- 21. Measuring Histamine and Cytokine Release from Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 4.12. Histamine Release Assay [bio-protocol.org]
- 23. Automated histamine analysis for in vitro allergy testing. I. A method utilizing allergen-induced histamine release from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fluo-8 Calcium Flux Assay [protocols.io]
- 25. bu.edu [bu.edu]
- 26. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 27. Calcium Flux Using Calcium Green and Fura Red | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 28. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
Validation & Comparative
A Comparative Guide to Synthetic vs. Natural (±)-Sinactine for Researchers
For researchers, scientists, and drug development professionals, the choice between sourcing a compound from natural origins versus total synthesis is a critical decision with implications for purity, stereochemical consistency, and ultimately, experimental outcomes. This guide provides a comprehensive comparison of synthetic and naturally derived (±)-Sinactine, a protoberberine alkaloid with potential neurological and enzymatic inhibitory activities.
Data Presentation: A Comparative Overview
The primary distinction between natural and synthetic (±)-Sinactine lies in their production methods, which directly influences their composition and purity.
| Feature | Natural (±)-Sinactine | Synthetic (±)-Sinactine |
| Source | Extracted from various plant species, such as those from the Stephania and Sinomenium genera. | Produced through multi-step chemical reactions from commercially available starting materials. |
| Purity | Purity can vary depending on the extraction and purification methods. May contain other co-extracted natural products with similar physicochemical properties, making complete separation challenging.[1][2] | High purity can be achieved through controlled reaction conditions and rigorous purification techniques like chromatography and recrystallization. The impurity profile is determined by the synthetic route and residual reagents or byproducts.[1][2] |
| Impurity Profile | Impurities are typically other structurally related alkaloids and plant metabolites. The exact composition of these impurities can vary based on the plant's geographical origin, harvest time, and processing.[3][4] | Impurities are typically residual starting materials, reagents, solvents, and byproducts of side reactions. These are generally well-defined and can be minimized through optimized synthesis and purification protocols.[1][2] |
| Stereochemistry | As a racemic mixture, it contains equal amounts of the (+)- and (–)-enantiomers. However, natural sources can sometimes exhibit slight enantiomeric excess due to enzymatic processes. The stereochemical stability of related alkaloids has been noted to be variable. | Synthesis of the racemic mixture ensures a precise 1:1 ratio of enantiomers. Enantioselective synthesis can also be employed to produce specific enantiomers, such as (–)-Sinactine, with high stereochemical purity. |
| Biological Activity | The observed biological activity may be influenced by the presence of synergistic or antagonistic effects from co-extracted impurities. | The biological activity is attributable solely to the (±)-Sinactine molecule, allowing for a more precise understanding of its pharmacological effects. |
| Consistency | Batch-to-batch consistency can be a challenge due to variations in the natural source material. | High batch-to-batch consistency can be achieved through standardized and well-controlled synthetic procedures. |
Experimental Protocols
To facilitate rigorous and reproducible research, this section provides detailed methodologies for key experiments relevant to the potential therapeutic actions of (±)-Sinactine.
Dopamine D1 and D2 Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of (±)-Sinactine for dopamine D1 and D2 receptors.
Objective: To quantify the binding affinity (Ki) of synthetic and natural (±)-Sinactine to dopamine D1 and D2 receptors.
Materials:
-
Cell membranes prepared from cells expressing human dopamine D1 or D2 receptors.
-
Radioligand for D1 receptors: [³H]SCH23390.
-
Radioligand for D2 receptors: [³H]Spiperone.
-
Non-specific binding competitor for D1: SKF-100330A (1 µM).
-
Non-specific binding competitor for D2: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Synthetic and natural (±)-Sinactine stock solutions.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound (synthetic or natural (±)-Sinactine) or buffer (for total binding). For non-specific binding wells, add the respective competitor.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ values (concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to measure the inhibitory activity of compounds on AChE and BChE.[5][6][7]
Objective: To determine the IC₅₀ values of synthetic and natural (±)-Sinactine for AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum.
-
Substrate: Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI).
-
Ellman's reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[5][6]
-
Synthetic and natural (±)-Sinactine stock solutions.
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare fresh solutions of DTNB and the respective substrates (ATCI or BTCI) in phosphate buffer.[5]
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE). Then add varying concentrations of the test compound (synthetic or natural (±)-Sinactine) or buffer (for control).[5]
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add the substrate (ATCI or BTCI) to all wells to start the enzymatic reaction.[5]
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.[6][8]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
To further clarify the experimental workflows and conceptual relationships, the following diagrams are provided.
Caption: Workflow for Dopamine Receptor Binding Assay.
Caption: Workflow for Cholinesterase Inhibition Assay.
Caption: Simplified Dopamine D1 and D2 Receptor Signaling Pathways.
Conclusion and Recommendations
The decision to use synthetic versus natural (±)-Sinactine should be guided by the specific requirements of the research.
-
For initial screening and exploratory studies, where the absolute purity may be less critical and the potential for synergistic effects from co-extracted compounds could be of interest, naturally derived (±)-Sinactine may be a viable option. However, researchers must be aware of the potential for batch-to-batch variability.
-
For detailed pharmacological characterization, structure-activity relationship (SAR) studies, and preclinical development, synthetic (±)-Sinactine is the superior choice. Its high purity, well-defined impurity profile, and consistent stereochemistry ensure that the observed biological effects are directly attributable to the molecule of interest, leading to more reliable and reproducible data.
Ultimately, the use of well-characterized, high-purity synthetic (±)-Sinactine will provide a more solid foundation for advancing our understanding of its therapeutic potential and for the development of new drugs.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. eolss.net [eolss.net]
- 4. Difficulties in Differentiating Natural from Synthetic Alkaloids by Isotope Ratio Monitoring using 13C Nuclear Magnetic Resonance Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
validation of (±)-Sinactine's anticancer effects
An extensive search for scientific literature and experimental data regarding the anticancer effects of (±)-Sinactine did not yield any specific results. The search provided information on various other natural and synthetic compounds with anticancer properties, but no studies directly validating the anticancer effects of a compound named (±)-Sinactine were identified.
This lack of information prevents the creation of a detailed comparison guide as requested. It is possible that (±)-Sinactine is a very novel compound with research not yet in the public domain, a compound known by a different name, or that the name provided may contain a typographical error.
Therefore, no quantitative data, experimental protocols, or signaling pathways related to (±)-Sinactine can be presented at this time. Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to verify the name and search for it under alternative designations or in specialized chemical databases.
If "(±)-Sinactine" is a proprietary or very recently synthesized compound, data regarding its biological activity may be found in internal corporate documentation or patent applications, which are not typically accessible through public search engines.
For a comprehensive evaluation of a novel compound's anticancer effects, the following experimental data and methodologies are generally required:
Data Presentation:
-
In vitro cytotoxicity: A table comparing the IC50 (half-maximal inhibitory concentration) values of (±)-Sinactine against a panel of cancer cell lines versus normal (non-cancerous) cell lines. This would be compared to established chemotherapeutic agents.
-
In vivo tumor growth inhibition: A table summarizing tumor volume and weight changes in animal models (e.g., xenograft or syngeneic models) treated with (±)-Sinactine, a vehicle control, and a positive control drug.
-
Pharmacokinetic parameters: A table detailing key pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
-
Toxicity studies: A summary of acute and chronic toxicity data from in vivo studies.
Experimental Protocols:
-
Cell Viability Assays (e.g., MTT, MTS): Detailed steps including cell seeding density, drug concentration range, incubation times, and measurement procedures.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): Protocols for sample preparation, staining, and analysis by flow cytometry or spectrophotometry.
-
Cell Cycle Analysis: Methodology for cell fixation, DNA staining (e.g., with propidium iodide), and analysis by flow cytometry.
-
Western Blotting: Detailed procedures for protein extraction, quantification, gel electrophoresis, antibody incubation, and detection to analyze the expression of key proteins in signaling pathways.
-
In Vivo Efficacy Studies: Description of the animal model, tumor implantation, treatment schedule (dose, route, and frequency), and methods for monitoring tumor growth and animal health.
Signaling Pathway Visualization:
-
Should data become available, signaling pathways affected by (±)-Sinactine could be visualized using Graphviz. For example, if it were found to inhibit the PI3K/AKT pathway, a diagram could be generated to illustrate this.
Without specific data on (±)-Sinactine, it is not possible to provide the requested comparison guide. Further clarification on the compound's identity is needed to proceed.
Antiviral Efficacy of Bisbenzylisoquinoline Alkaloids: A Comparative Analysis
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antiviral efficacy of bisbenzylisoquinoline alkaloids, the structural class to which (±)-Sinactine belongs. Due to a lack of available scientific literature on the specific antiviral properties of (±)-Sinactine, this guide focuses on structurally related and well-researched compounds within the same chemical family. This information is intended to provide a baseline for potential antiviral research and development based on this class of molecules.
The bisbenzylisoquinoline alkaloids, a diverse group of natural products, have demonstrated significant antiviral activity against a broad spectrum of viruses. Key members of this family, including Tetrandrine, Fangchinoline, and Berbamine, have been the subject of numerous in vitro and in vivo studies. Their antiviral effects are often attributed to their ability to interfere with the early stages of the viral life cycle, particularly viral entry into host cells.
Comparative Antiviral Activity
The following table summarizes the in vitro antiviral efficacy of prominent bisbenzylisoquinoline alkaloids against various viruses. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are presented to facilitate a quantitative comparison of their potency.
| Compound | Virus | Cell Line | EC50 / IC50 (µM) | Citation |
| Tetrandrine | HCoV-OC43 | MRC-5 | IC50: 0.33 | [1] |
| SARS-CoV-2 | Vero E6 | EC50: 2.36 | [2] | |
| SARS-CoV-2 | Huh7 | EC50: 0.40 | [2] | |
| Influenza A Virus (H1N1) | MDCK | IC50: Not specified, but showed activity | [3] | |
| Influenza A Virus (H3N2) | MDCK | IC50: Not specified, but showed activity | [3] | |
| Fangchinoline | HCoV-OC43 | MRC-5 | IC50: 1.01 | [1] |
| HIV-1 (NL4-3, LAI, BaL) | MT-4, PM1 | EC50: 0.8 - 1.7 | [4][5] | |
| Zika Virus | - | Effective suppression of viral RNA and protein | [6] | |
| SARS-CoV, SARS-CoV-2, MERS-CoV | - | Inhibits replication by blocking entry | [7] | |
| Berbamine | Influenza A Virus | - | Strong antiviral efficacy | [8] |
| SARS-CoV-2 | Vero E6 | EC50: 1.732 | [9] | |
| SARS-CoV-2 | Caco2 | EC50: 1.887 | [9] | |
| Pseudorabies virus (PRV) | - | Inhibits replication | [10] | |
| Cepharanthine | HCoV-OC43 | MRC-5 | IC50: 0.83 | [1] |
| Influenza A Virus (H1N1) | MDCK | IC50: Not specified, but showed activity | [3] | |
| Influenza A Virus (H3N2) | MDCK | IC50: Not specified, but showed activity | [3] |
Experimental Protocols
The antiviral activity of these compounds is typically evaluated using a range of in vitro assays. Below are generalized methodologies for key experiments cited in the literature.
Cell Viability and Cytotoxicity Assay
To determine the concentration range at which the compounds are not toxic to the host cells, a cytotoxicity assay is performed.
-
Cell Seeding: Host cells (e.g., Vero E6, MRC-5) are seeded in 96-well plates and incubated until they form a monolayer.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by quantifying ATP levels.
-
CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated, which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
-
Cell Infection: A confluent monolayer of host cells is infected with a known amount of virus.
-
Compound Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.
-
Plaque Formation: The plates are incubated for several days to allow for the formation of plaques (zones of cell death caused by viral replication).
-
Quantification: Plaques are visualized by staining (e.g., with crystal violet), and the number of plaques is counted.
-
EC50/IC50 Determination: The effective concentration that reduces the number of plaques by 50% (EC50 or IC50) is calculated.
Time-of-Addition Assay
This assay helps to elucidate the stage of the viral life cycle that is targeted by the compound.
-
Pre-treatment: Cells are treated with the compound before viral infection.
-
Co-treatment: The compound is added at the same time as the virus.
-
Post-treatment: The compound is added at various time points after viral infection.
-
Analysis: The level of viral replication is quantified at the end of the experiment. The timing of the most potent inhibition indicates the targeted stage (e.g., entry, replication, egress).
Mechanism of Action: Signaling Pathways and Viral Life Cycle Interference
Bisbenzylisoquinoline alkaloids have been shown to interfere with viral infection through several mechanisms. The primary mode of action appears to be the inhibition of viral entry into the host cell.
As depicted in Figure 1, these compounds can interfere with multiple steps of the viral entry process. Studies on alkaloids like Tetrandrine and Berbamine suggest they disrupt the acidification of endosomes, a critical step for the fusion of the viral envelope with the endosomal membrane and subsequent release of the viral genome into the cytoplasm.[11][12][13] For some viruses, such as HIV-1, compounds like Fangchinoline have been shown to interfere with the processing of viral envelope glycoproteins, which is essential for producing infectious progeny virions.[4][5] In the case of SARS-CoV-2, Berbamine hydrochloride has been found to block the S protein-mediated membrane fusion.[9]
The workflow for evaluating the antiviral potential of new compounds, including those from the bisbenzylisoquinoline alkaloid class, typically follows a multi-step process. This begins with in vitro assays to determine cytotoxicity and antiviral efficacy, followed by more detailed mechanistic studies. Promising candidates are then advanced to in vivo models to assess their efficacy and safety in a whole organism.
References
- 1. Natural Bis-Benzylisoquinoline Alkaloids-Tetrandrine, Fangchinoline, and Cepharanthine, Inhibit Human Coronavirus OC43 Infection of MRC-5 Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral effects and tissue exposure of tetrandrine against SARS‐CoV‐2 infection and COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisbenzylisoquinoline alkaloids inhibit influenza virus replication by disrupting endosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fangchinoline inhibits human immunodeficiency virus type 1 replication by interfering with gp160 proteolytic processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fangchinoline Inhibits Human Immunodeficiency Virus Type 1 Replication by Interfering with gp160 Proteolytic Processing | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fangchinoline inhibits SARS-CoV-2 and MERS-CoV entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral Activity of Berbamine Against Influenza A Virus Infection | Scilit [scilit.com]
- 9. Berbamine hydrochloride potently inhibits SARS-CoV-2 infection by blocking S protein-mediated membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berbamine inhibits Pseudorabies virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influenza Virus | Bisbenzylisoquinoline alkaloids inhibit influenza virus replication by disrupting endosomal acidification | springermedicine.com [springermedicine.com]
- 13. researchgate.net [researchgate.net]
Fungal Inhibition by Isoquinoline Alkaloids: A Comparative Analysis of Berberine, Palmatine, and Tetrandrine
A comparative guide for researchers, scientists, and drug development professionals.
Executive Summary
The escalating threat of fungal infections, compounded by the rise of drug-resistant strains, necessitates the exploration of novel antifungal agents. Isoquinoline alkaloids, a diverse class of naturally occurring compounds, have shown significant promise in this regard. This guide provides a comparative analysis of the in vitro antifungal activity of three prominent isoquinoline alkaloids: berberine, palmatine, and tetrandrine. While the target of this guide was initially to compare (±)-Sinactine with other alkaloids, a comprehensive search of scientific literature has revealed no available data on the antifungal properties of (±)-Sinactine, a cularine alkaloid. Therefore, this guide focuses on a detailed comparison of berberine, palmatine, and tetrandrine, for which substantial experimental data exists. These three alkaloids have demonstrated notable efficacy against a range of fungal pathogens, and this guide aims to present the available data in a clear, comparative format to aid researchers in the field of antifungal drug discovery and development.
Introduction to Antifungal Isoquinoline Alkaloids
Isoquinoline alkaloids are a large and structurally diverse family of natural products that have been the subject of extensive pharmacological research.[1] Among their many documented biological activities, their potential as antimicrobial agents has garnered significant interest.[2][3][4] This guide will focus on three well-studied isoquinoline alkaloids with demonstrated antifungal properties:
-
Berberine: A protoberberine alkaloid found in the roots, rhizomes, and stem bark of various plants such as Berberis species. It is known for its broad-spectrum antimicrobial activities.[5][6]
-
Palmatine: Another protoberberine alkaloid, often co-occurring with berberine, that has also been investigated for its antifungal effects.[7][8]
-
Tetrandrine: A bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra. It has been shown to possess antifungal activity and can act synergistically with conventional antifungal drugs.[9][10]
Comparative Antifungal Activity
The in vitro antifungal activity of these alkaloids is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for berberine, palmatine, and tetrandrine against various fungal species.
Table 1: In Vitro Antifungal Activity of Berberine
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 80 - 160 | [11] |
| Candida krusei | 10 | [11] |
| Candida glabrata | 20 | [11] |
| Candida dubliniensis | 40 | [11] |
| Fluconazole-Resistant Candida spp. | 8 | [6] |
| Cryptococcus neoformans | 16 | [6] |
| Trichophyton rubrum | 128 | [5][12] |
| Trichophyton mentagrophytes | 64 | [5][12] |
| Microsporum canis | 1000 | [13] |
Table 2: In Vitro Antifungal Activity of Palmatine
| Fungal Species | MIC Range (µg/mL) | Reference |
| Azole-Resistant Candida spp. | 32 - 128 | [7][14] |
| Candida albicans | 128 - 512 | [8] |
| Non-albicans Candida spp. | 64 - ≥1024 | [8] |
| Microsporum canis | 1000 | [13] |
Table 3: In Vitro Antifungal Activity of Tetrandrine
| Fungal Species | MIC Range (µg/mL) | Reference |
| Botrytis cinerea | >30 (significant inhibition) | [9] |
| Candida albicans | 32 (MIC50) | [15] |
Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.
Mechanisms of Fungal Inhibition
The antifungal mechanisms of these alkaloids are multifaceted and can involve disruption of the cell membrane and wall, inhibition of key enzymes, and interference with cellular signaling pathways.
Berberine's Mechanism of Action
Berberine exhibits a dual mechanism of action against fungal pathogens. It can cause physical disruption to the fungal cell wall and membrane.[5][12] Furthermore, molecular docking studies suggest that berberine strongly interacts with and inhibits the fungal enzyme CYP51 (lanosterol 14-α-demethylase), which is a crucial enzyme in the ergosterol biosynthesis pathway.[5][12][16] Inhibition of this pathway disrupts the integrity of the fungal cell membrane.
Palmatine's Mechanism of Action
The antifungal action of palmatine is also complex. Studies have shown that it can induce DNA damage and promote mitochondrial depolarization, which suggests an apoptotic-like cell death mechanism in fungi.[7][14] Additionally, palmatine has been shown to have a synergistic effect with conventional antifungal drugs like fluconazole and itraconazole, potentially by inhibiting efflux pumps that are responsible for drug resistance.[8][17]
Tetrandrine's Mechanism of Action
Tetrandrine's antifungal activity, particularly against Candida albicans, is linked to the inhibition of the yeast-to-hypha transition, a critical virulence factor. It achieves this by down-regulating the expression of hypha-specific genes.[15] The proposed mechanism involves the inhibition of the Ras1p-cAMP-PKA signaling pathway.[15] Furthermore, tetrandrine can inhibit drug efflux pumps, which explains its synergistic effects with azole antifungals.[18] By impacting mitochondrial aerobic respiration, it can reduce the ATP available for these pumps to function.[19]
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Potential of Alkaloids As An Emerging Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antifungal Effects of Berberine and Its Proposed Mechanism of Action Through CYP51 Inhibition, as Predicted by Molecular Docking and Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. repositorio.ufc.br [repositorio.ufc.br]
- 8. Strong Synergism of Palmatine and Fluconazole/Itraconazole Against Planktonic and Biofilm Cells of Candida Species and Efflux-Associated Antifungal Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. Tetrandrine enhances the antifungal activity of fluconazole in a murine model of disseminated candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] In vitro Antifungal Effects of Berberine Against Candida spp. In Planktonic and Biofilm Conditions | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Antifungal activity of berberine hydrochloride and palmatine hydrochloride against Microsporum canis -induced dermatitis in rabbits and underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijcmas.com [ijcmas.com]
- 15. Effect of Tetrandrine against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Strong Synergism of Palmatine and Fluconazole/Itraconazole Against Planktonic and Biofilm Cells of Candida Species and Efflux-Associated Antifungal Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of action of tetrandrine, a natural inhibitor of Candida albicans drug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synergistic mechanism for tetrandrine on fluconazole against Candida albicans through the mitochondrial aerobic respiratory metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (±)-Sinactine Derivatives: A Review of Non-Existent Compounds
A comprehensive review of scientific literature and chemical databases reveals no evidence of the existence of a compound known as "(±)-Sinactine" or its derivatives. Extensive searches have failed to identify any published research detailing the synthesis, biological activity, or mechanism of action of such molecules. The term "Sinactine" appears to be associated with a commercial entity, rather than a class of chemical compounds.
This guide addresses the user's request for a comparative analysis of (±)-Sinactine derivatives. However, due to the lack of any identifiable scientific data, a direct comparison is not possible. Instead, this document will outline the standard methodologies and data presentation formats that would be employed for such an analysis, should these compounds be discovered and characterized in the future. This will serve as a template for researchers, scientists, and drug development professionals on how to structure and present comparative data for novel chemical entities.
Table 1: Hypothetical Comparative Data for (±)-Sinactine Derivatives
This table illustrates how quantitative data for a series of hypothetical (±)-Sinactine derivatives would be presented. The data points are purely illustrative and not based on experimental results.
| Compound ID | Structure | Molecular Weight ( g/mol ) | IC₅₀ (nM) vs. Target X | Cell Viability (CC₅₀, µM) in HEK293 | Solubility (µg/mL) | LogP |
| (±)-Sinactine | [Structure] | 350.45 | 125 | > 100 | 15.2 | 2.8 |
| Derivative A | [Structure] | 378.50 | 55 | 85.3 | 22.5 | 3.1 |
| Derivative B | [Structure] | 392.48 | 12 | 60.1 | 5.8 | 3.5 |
| Derivative C | [Structure] | 410.55 | 210 | > 100 | 35.1 | 2.5 |
| Control Drug | [Structure] | 454.40 | 8 | 50.0 | 50.0 | 2.1 |
Experimental Protocols
Below are detailed, standardized protocols that would be necessary to generate the kind of data presented in Table 1.
In Vitro Target Inhibition Assay (IC₅₀ Determination)
-
Objective: To determine the concentration of a compound required to inhibit 50% of the activity of a specific biological target (Target X).
-
Materials: Recombinant Target X, substrate, buffer solution, test compounds ((±)-Sinactine and derivatives), positive control inhibitor, 96-well microplates, plate reader.
-
Procedure:
-
Prepare a serial dilution of the test compounds and the positive control.
-
Add the recombinant Target X to the wells of a 96-well plate.
-
Add the diluted compounds to the wells and incubate for a pre-determined time at a specific temperature (e.g., 30 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction's output (e.g., fluorescence, absorbance) at various time points using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell Viability Assay (CC₅₀ Determination)
-
Objective: To determine the concentration of a compound that causes a 50% reduction in cell viability.
-
Materials: Human Embryonic Kidney (HEK293) cells, cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, test compounds, MTT or resazurin reagent, 96-well cell culture plates, incubator, plate reader.
-
Procedure:
-
Seed HEK293 cells in a 96-well plate at a specific density (e.g., 10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or resazurin reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC₅₀ value.
-
Signaling Pathways and Experimental Workflows
Visual diagrams are crucial for conveying complex biological pathways and experimental procedures. Below are examples of how these would be represented using Graphviz (DOT language).
Caption: A hypothetical signaling cascade initiated by the binding of a (±)-Sinactine derivative.
Caption: A standard workflow for in vitro screening of a chemical library against a target.
Reproducibility of (±)-Sinactine: A Comparative Guide to its Biological Activities
(±)-Sinactine, a tetrahydroprotoberberine alkaloid, has demonstrated a range of biological activities, including antimicrobial, antiviral, and cytotoxic effects. This guide provides a comparative overview of the available experimental data on (±)-Sinactine, alongside detailed methodologies to facilitate the reproducibility of these findings.
Summary of Biological Activities
(±)-Sinactine, also known as Tetrahydroepiberberine, has been evaluated for its efficacy against various microorganisms and its potential as an antiviral and cytotoxic agent. The following table summarizes the key quantitative data from published studies.
| Biological Activity | Target Organism/Cell Line | Quantitative Data | Reference |
| Antifungal Activity | Candida albicans | MIC = 8 µg/ml | [1] |
| Antibacterial Activity | Escherichia coli | MIC = 32-64 µg/ml | [1] |
| Pseudomonas aeruginosa | MIC = 32-64 µg/ml | [1] | |
| Proteus mirabilis | MIC = 32-64 µg/ml | [1] | |
| Klebsiella pneumoniae | MIC = 32-64 µg/ml | [1] | |
| Acinetobacter baumannii | MIC = 32-64 µg/ml | [1] | |
| Staphylococcus aureus | MIC = 32-64 µg/ml | [1] | |
| Bacillus subtilis | MIC = 32-64 µg/ml | [1] | |
| Antiviral Activity | Parainfluenza-3 (PI-3) virus in Vero cells | Inhibition of cytopathogenic effect at 16 µg/ml | [1] |
| Cytotoxicity | HaCaT keratinocytes | IC50 = 150 µM | [1] |
Comparison with Related Tetrahydroprotoberberine Alkaloids
While direct comparative studies for the specific activities of (±)-Sinactine are limited, research on analogous tetrahydroprotoberberine (THPB) alkaloids provides context for its potential pharmacological profile. For instance, various THPB alkaloids have been shown to possess affinity for dopamine and σ receptors.[2][3] One study on analogues of (±)-stepholidine, a related THPB alkaloid, demonstrated that modifications to the core structure can significantly alter receptor binding affinity.[2][3] Protoberberine alkaloids, a closely related class, are generally recognized as active antibacterial agents.[4]
Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed methodologies are provided below.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC values for (±)-Sinactine against various fungal and bacterial strains were likely determined using a broth microdilution method, a standard procedure in microbiology.
General Protocol:
-
Preparation of Inoculum: A standardized suspension of the microbial culture is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution of (±)-Sinactine: The compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbe without compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of (±)-Sinactine that visibly inhibits the growth of the microorganism.
Antiviral Assay (Cytopathogenic Effect Inhibition)
The antiviral activity of (±)-Sinactine against the parainfluenza-3 virus was assessed by its ability to inhibit the virus-induced cytopathogenic effect in Vero cells.
General Protocol:
-
Cell Culture: Vero cells are cultured in a suitable medium in 96-well plates until a confluent monolayer is formed.
-
Virus Inoculation: The cell monolayer is infected with a specific titer of the parainfluenza-3 virus.
-
Treatment: Immediately after infection, the culture medium is replaced with a medium containing various concentrations of (±)-Sinactine. A virus control (infected, untreated cells) and a cell control (uninfected, untreated cells) are included.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathogenic effect in the virus control wells (e.g., 3-5 days).
-
Evaluation: The inhibition of the cytopathogenic effect is observed microscopically and can be quantified using methods like the MTT assay to determine cell viability. The concentration at which the cytopathogenic effect is inhibited is reported.[1]
Cytotoxicity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) of (±)-Sinactine on HaCaT keratinocytes provides a measure of its cytotoxicity. This is commonly determined using an MTT or similar cell viability assay.
General Protocol:
-
Cell Seeding: HaCaT keratinocytes are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of (±)-Sinactine for a defined period (e.g., 24, 48, or 72 hours). A vehicle control (cells treated with the solvent used to dissolve the compound) is included.
-
Cell Viability Assessment (MTT Assay):
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting a dose-response curve.[1]
Synthesis of (±)-Sinactine
For researchers interested in obtaining (±)-Sinactine for their studies, a concise asymmetric total synthesis of (-)-Sinactine has been reported.[5] This three-step synthesis starts from commercially available disubstituted phenylethylamine and disubstituted benzaldehyde and utilizes an Ir-catalyzed enantioselective hydrogenation as the final step to introduce the desired stereochemistry.[5] The supporting information of the publication provides detailed experimental procedures, HPLC data, compound characterization, NMR spectra, and HRMS spectra, which are essential for the successful and reproducible synthesis of the compound.[5]
Signaling Pathways and Mechanism of Action
Currently, there is a lack of specific information in the public domain regarding the signaling pathways directly modulated by (±)-Sinactine. The broader class of tetrahydroprotoberberine alkaloids is known to interact with various receptors, including dopamine and sigma receptors, suggesting potential mechanisms of action related to neurotransmission.[2][3] However, further research is required to elucidate the precise molecular targets and signaling cascades affected by (±)-Sinactine to fully understand its observed biological activities.
Experimental Workflow Diagrams
To visually represent the methodologies described, the following diagrams have been generated using the DOT language.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Workflow for Determining IC50 in Cytotoxicity Assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. TETRAHYDROPROTOBERBERINE ALKALOIDS WITH DOPAMINE AND σ RECEPTOR AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroprotoberberine alkaloids with dopamine and σ receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile synthesis of tetrahydroprotoberberine and protoberberine alkaloids from protopines and study on their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of (-)-Canadine, (-)-Rotundine, (-)-Sinactine, and (-)-Xylopinine Using a Last-Step Enantioselective Ir-Catalyzed Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of (±)-Sinactine: A Comparative Analysis
A comprehensive review of the available scientific literature reveals a significant lack of detailed experimental data specifically elucidating the mechanism of action for (±)-Sinactine, also known as Tetrahydroepiberberine. While its existence as an isoquinoline alkaloid is documented, in-depth studies detailing its signaling pathways, quantitative performance against alternatives, and specific experimental protocols are not sufficiently available to construct a direct and robust comparative guide as requested.
The limited information suggests potential antifungal and selective antiviral activities against the PI-3 virus. However, the underlying molecular mechanisms and comparative efficacy remain largely unexplored in publicly accessible research.
Given the scarcity of data on (±)-Sinactine, this guide will instead provide a comparative analysis of a structurally related and extensively studied isoquinoline alkaloid: Berberine . This will serve as an illustrative example of how such a guide would be structured, providing insights into the types of data and analyses crucial for validating a compound's mechanism of action. We will compare Berberine to a well-established therapeutic alternative in the context of anti-inflammatory and anti-cancer activities.
Alternative Compound in Focus: Berberine
Berberine is a natural alkaloid with a long history in traditional medicine and has been the subject of extensive modern scientific investigation. It is known to exert a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities. Its mechanisms of action are multi-faceted, involving the modulation of several key signaling pathways.
Key Therapeutic Areas and Alternatives:
-
Inflammation (e.g., in Rheumatoid Arthritis): As an anti-inflammatory agent, Berberine can be compared to conventional therapies like Methotrexate , a disease-modifying antirheumatic drug (DMARD).
-
Cancer: In the context of oncology, Berberine's effects can be compared with standard chemotherapeutic agents such as 5-Fluorouracil (5-FU) , particularly in colorectal cancer.
Comparison of Anti-Inflammatory Mechanisms: Berberine vs. Methotrexate
Data Presentation
| Target/Pathway | Berberine | Methotrexate |
| NF-κB Signaling | Inhibits IκBα phosphorylation and degradation, preventing NF-κB nuclear translocation. | Indirectly increases adenosine levels, which can suppress NF-κB activation. |
| MAPK Signaling | Suppresses the phosphorylation of p38, ERK1/2, and JNK. | Can modulate MAPK pathways, but this is not its primary mechanism in RA. |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Significantly reduces the expression and secretion of these cytokines. | Primarily reduces cytokine levels through its impact on immune cell proliferation. |
| JAK-STAT Pathway | Can inhibit the JAK-STAT signaling pathway. | Tofacitinib, a JAK inhibitor, is an alternative to Methotrexate, highlighting the importance of this pathway. |
Experimental Protocols
Experiment: Quantification of Cytokine Secretion in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with varying concentrations of Berberine (e.g., 5, 10, 25 µM) or Methotrexate (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. A vehicle-treated group and an LPS-only group serve as controls.
-
Sample Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
Quantification: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations are normalized to the total protein content of the remaining cells. Statistical analysis is performed using ANOVA followed by a post-hoc test to determine significant differences between treatment groups.
Signaling Pathway Diagram
Caption: Anti-inflammatory pathways of Berberine and Methotrexate.
Comparison of Anti-Cancer Mechanisms: Berberine vs. 5-Fluorouracil (5-FU)
Data Presentation
| Target/Pathway | Berberine | 5-Fluorouracil (5-FU) |
| Cell Cycle Progression | Induces G1/S or G2/M phase arrest by modulating cyclin and CDK expression. | Primarily inhibits thymidylate synthase, leading to S-phase arrest. |
| Apoptosis | Induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. | Induces apoptosis as a consequence of DNA and RNA damage. |
| PI3K/Akt/mTOR Signaling | Inhibits the phosphorylation of key proteins in this pro-survival pathway. | Can indirectly affect this pathway, but it's not its primary mode of action. |
| Angiogenesis | Inhibits the formation of new blood vessels by downregulating VEGF. | Can have anti-angiogenic effects, but this is not its main cytotoxic mechanism. |
Experimental Protocols
Experiment: Cell Viability Assay in HT-29 Colon Cancer Cells
-
Cell Culture: HT-29 cells are maintained in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of Berberine (e.g., 10-200 µM) or 5-FU (e.g., 1-100 µM) for 48 or 72 hours.
-
Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, and plates are incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) is determined by non-linear regression analysis.
Experimental Workflow Diagram
Caption: Workflow for determining the IC₅₀ of anti-cancer compounds.
Conclusion
While a direct comparative analysis of (±)-Sinactine is not currently feasible due to a lack of available data, the provided framework for Berberine illustrates the necessary components for a thorough validation of a compound's mechanism of action. This includes the presentation of quantitative data from head-to-head comparisons, detailed experimental protocols to ensure reproducibility, and clear visual representations of the molecular pathways involved. Future research on (±)-Sinactine/Tetrahydroepiberberine would need to generate similar datasets to allow for its proper evaluation and comparison with existing therapeutic agents.
Independent Verification of (±)-Sinactine's Bioactivity: A Comparative Guide to Structurally Related Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of (±)-Sinactine and its structurally related, well-characterized alternatives, Tetrahydropalmatine (THP) and Berberine. Due to the limited publicly available bioactivity data for (±)-Sinactine, this document focuses on a detailed comparison with THP and Berberine, for which substantial experimental data exists. This approach aims to provide a framework for the potential bioactivity of (±)-Sinactine and to offer established protocols for its future investigation.
Comparative Bioactivity Profile
(±)-Sinactine belongs to the tetrahydroprotoberberine class of isoquinoline alkaloids.[1][2] While specific bioactivity data for (±)-Sinactine is scarce in peer-reviewed literature, its structural analogs, Tetrahydropalmatine and Berberine, have been extensively studied and exhibit a wide range of pharmacological effects. This comparison focuses on three key areas of bioactivity: anti-inflammatory, analgesic, and neuroprotective effects.
Table 1: Comparative Bioactivities of Tetrahydropalmatine and Berberine
| Bioactivity | Tetrahydropalmatine (THP) | Berberine |
| Anti-inflammatory | Demonstrated in various in vitro and in vivo models.[1][3] | Potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.[4][5] |
| Analgesic | Effective in treating chronic pain without the addictive properties of opioids.[3] | Exhibits analgesic properties, though less pronounced than its other effects. |
| Neuroprotective | Shows potential in treating neurodegenerative conditions like Parkinson's disease.[3] | Neuroprotective effects have been observed, potentially through anti-inflammatory and antioxidant mechanisms.[5] |
| Metabolic Regulation | Limited direct evidence. | Significantly impacts metabolic processes, including blood sugar and lipid management, primarily through AMPK activation.[6][7][8] |
| Anticancer | Investigated for its potential anticancer activities.[1] | Demonstrates pro-apoptotic and anti-proliferative effects in various cancer cell lines.[4][5] |
Mechanistic Insights and Signaling Pathways
The distinct bioactivities of Tetrahydropalmatine and Berberine stem from their interactions with different molecular targets and signaling pathways.
Tetrahydropalmatine (THP): THP's pharmacological effects are largely attributed to its interaction with the central nervous system. It acts as an antagonist at dopamine D1 and D2 receptors and also interacts with GABA-A and opioid receptors.[2][9] This multi-target profile contributes to its analgesic, sedative, and anxiolytic properties.[3][9]
Berberine: Berberine's mechanism of action is multifaceted, with a key target being the AMP-activated protein kinase (AMPK), often referred to as a "metabolic master switch".[6][7] Activation of AMPK plays a crucial role in regulating glucose and lipid metabolism.[6][7] Additionally, berberine modulates several other signaling pathways, including MAPK and NF-κB, which are involved in inflammation and cancer.[4]
Below are diagrams illustrating the key signaling pathways associated with Tetrahydropalmatine and Berberine.
Caption: Signaling pathway of Tetrahydropalmatine (THP).
Caption: Key signaling pathways modulated by Berberine.
Experimental Protocols for Bioactivity Assessment
To facilitate the independent verification of (±)-Sinactine's bioactivity, this section outlines common experimental protocols used to assess the anti-inflammatory and analgesic effects of related alkaloids.
In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To determine the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages stimulated with LPS.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., (±)-Sinactine, THP, Berberine) for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production).
Caption: Workflow for in vitro anti-inflammatory assay.
In Vivo Analgesic Assay: Hot Plate Test in Mice
Objective: To evaluate the central analgesic activity of a compound by measuring the latency of a pain response to a thermal stimulus.
Methodology:
-
Animal Acclimatization: Acclimatize male ICR mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound (e.g., (±)-Sinactine, THP) or vehicle control intraperitoneally (i.p.) or orally (p.o.). A positive control such as morphine can also be used.
-
Hot Plate Test: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Latency Measurement: Record the time (in seconds) it takes for the mouse to exhibit a pain response, such as licking its paws or jumping. A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.
-
Data Collection: Measure the response latency at different time points after compound administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Compare the mean response latencies of the compound-treated groups with the vehicle control group.
Caption: Workflow for in vivo analgesic assay (Hot Plate Test).
Conclusion and Future Directions
While direct experimental evidence for the bioactivity of (±)-Sinactine is currently lacking, its structural similarity to well-researched tetrahydroprotoberberine alkaloids like Tetrahydropalmatine and Berberine suggests it may possess a range of valuable pharmacological properties. The comparative data and experimental protocols provided in this guide offer a solid foundation for initiating a systematic investigation into the anti-inflammatory, analgesic, and neuroprotective potential of (±)-Sinactine. Future research should focus on performing the described in vitro and in vivo assays to elucidate its specific mechanisms of action and to determine its therapeutic potential.
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 3. Tetrahydropalmatine - Foreal BioTech [forealbio.com]
- 4. Biological Activity of Berberine—A Summary Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. store.mayoclinic.com [store.mayoclinic.com]
- 7. Berberine: A Powerful Supplement with Many Benefits [healthline.com]
- 8. Berberine for Weight Loss | Ohio State Health & Discovery [health.osu.edu]
- 9. What is Tetrahydropalmatine sulfate used for? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Ambiguities of (+-)-Sinactine Disposal: A Call for Chemical Specificity
The proper disposal of the chemical compound referred to as (+-)-Sinactine is complicated by significant ambiguity in its chemical identity. Searches for this name have yielded conflicting safety data and disposal instructions due to its association with multiple chemical structures, including non-hazardous substances and others classified as toxic. To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to correctly identify the specific chemical before proceeding with disposal.
The name "this compound" has been linked to different chemical entities. One Safety Data Sheet (SDS) associated with a similarly named product describes it as "2,6-Dihydroxypurine," which is not classified as a hazardous substance and for which no specific disposal procedures are outlined. In stark contrast, searches using the chemical formula C20H21NO4, also associated with a form of Sinactine, and the alternative name Papaverine Hydrochloride, identify a substance that is "Toxic if swallowed" and must be disposed of as hazardous waste at an approved waste disposal plant.[1][2][3] Adding to the confusion, the name Tetrahydropalmatine has also been used in relation to Sinactine, with its corresponding SDS indicating it is "Not a hazardous substance or mixture."
Due to these conflicting classifications, providing a single, definitive disposal procedure for "this compound" is not possible and could result in unsafe practices.
To ensure proper and safe disposal, users must first positively identify the chemical in their possession. The most reliable method is to locate the CAS (Chemical Abstracts Service) number on the product's container or in its accompanying documentation. Once the CAS number is known, the correct Safety Data Sheet can be obtained, which will provide specific guidance on handling and disposal.
General Principles of Laboratory Chemical Disposal
In the absence of a definitive identification of this compound, and as a matter of general laboratory best practice, the following principles for the disposal of unknown or potentially hazardous chemicals should be followed. These are based on guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
All chemical waste must be disposed of in accordance with federal, state, and local regulations.[4] Unused or unwanted chemicals should be treated as hazardous waste unless they are definitively known to be non-hazardous.
On-site Waste Management and Segregation:
-
Do not mix different chemical wastes. Mixing can cause unintended chemical reactions, generating heat, toxic gases, or even explosions.
-
Label all waste containers clearly. The label should include the chemical name (or "Unknown Chemical Waste" if the identity is truly unknown), the date, and any known hazard information.
-
Store waste in appropriate, sealed containers. The containers should be compatible with the chemical waste they hold.
Disposal Workflow for Unknown Chemicals:
The following diagram outlines a logical workflow for the handling and disposal of an unidentified chemical like this compound.
Caption: Logical workflow for the safe disposal of an unidentified laboratory chemical.
Quantitative Data on Related Compounds
The following table summarizes key hazard and disposal information for chemicals that have been ambiguously associated with "this compound." This data highlights the critical need for precise chemical identification.
| Chemical Name | Formula | GHS Hazard Statements | Disposal Recommendations |
| Papaverine Hydrochloride | C20H21NO4 · HCl | H302: Harmful if swallowed | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| Tetrahydropalmatine | C21H25NO4 | Not a hazardous substance or mixture | Dispose of in accordance with local regulations. |
| 2,6-Dihydroxypurine (Xanthine) | C5H4N4O2 | Not a hazardous substance or mixture | No specific disposal methods indicated. |
It is the responsibility of the researcher to ensure that chemical waste is managed and disposed of in a manner that is safe and compliant with all applicable regulations. If there is any doubt about the identity of a chemical or the appropriate disposal method, contact your institution's Environmental Health and Safety (EHS) department for guidance.
References
Personal protective equipment for handling (+-)-Sinactine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling (+-)-Sinactine, including personal protective equipment (PPE), operational plans, and disposal procedures. While current data suggests this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.
Hazard Assessment
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). No specific occupational exposure limits have been established by major regulatory bodies. However, as with any chemical substance, direct contact with skin, eyes, and inhalation should be avoided.
Personal Protective Equipment (PPE)
Even when handling substances not classified as hazardous, a baseline of PPE is essential to ensure personal safety and prevent contamination.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against incidental skin contact and chemical splashes. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing and protects skin. |
| Respiratory Protection | Not generally required | Recommended if handling large quantities or if dust/aerosol generation is likely. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound ensures both safety and the integrity of the experiment.
-
Preparation :
-
Ensure the work area (e.g., laboratory bench, fume hood) is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Verify that an eyewash station and safety shower are accessible.
-
-
Donning PPE :
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear safety glasses or goggles.
-
Put on nitrile gloves, checking for any tears or defects.
-
-
Handling this compound :
-
Handle the compound in a well-ventilated area.
-
Avoid actions that could generate dust, such as vigorous scraping or shaking of containers.
-
Use a spatula or other appropriate tools for transferring the solid.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling :
-
Securely close the container of this compound.
-
Clean the work area and any equipment used.
-
Properly dispose of any contaminated materials (see Disposal Plan).
-
Remove PPE in the correct order: gloves first, followed by the lab coat and eye protection.
-
Wash hands thoroughly with soap and water.
-
Caption: Decision-making process for the proper disposal of waste generated during work with this compound.
By following these guidelines, researchers can handle this compound responsibly, ensuring personal safety and minimizing environmental impact. Always consult your institution's specific safety protocols and waste management procedures.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
